Auristatin F
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H67N5O8/c1-13-26(6)35(44(10)39(49)33(24(2)3)42-38(48)34(25(4)5)43(8)9)31(52-11)23-32(46)45-21-17-20-30(45)36(53-12)27(7)37(47)41-29(40(50)51)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36H,13,17,20-23H2,1-12H3,(H,41,47)(H,42,48)(H,50,51)/t26-,27+,29-,30-,31+,33-,34-,35-,36+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNCNVVZCUVPOT-FUVGGWJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H67N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Auristatin F mechanism of action on tubulin polymerization
An In-depth Technical Guide on the Mechanism of Action of Auristatin F on Tubulin Polymerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl this compound (MMAF) is a potent synthetic antineoplastic agent, derived from the natural pentapeptide dolastatin 10.[1] As a critical component of several antibody-drug conjugates (ADCs), its high cytotoxicity is harnessed for targeted cancer therapy.[2] The primary mechanism of action of this compound is the disruption of microtubule dynamics through the potent inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][3][4] This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams to elucidate the molecular interactions and experimental workflows.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
This compound exerts its cytotoxic effects as an antimitotic agent by directly interfering with the assembly of microtubules, which are essential cytoskeletal structures for cell division, intracellular transport, and maintenance of cell shape.[3][5] The core mechanism involves the following key steps:
-
Binding to Tubulin Dimers: MMAF binds to soluble αβ-tubulin heterodimers, the fundamental building blocks of microtubules.[1][5]
-
Inhibition of Polymerization: This binding prevents the tubulin dimers from polymerizing into microtubules.[2][4][] By disrupting this dynamic process, MMAF effectively halts the formation of the mitotic spindle, a structure crucial for chromosome segregation during mitosis.[1][7]
-
Cell Cycle Arrest and Apoptosis: The failure to form a functional mitotic spindle triggers the mitotic checkpoint, leading to cell cycle arrest in the G2/M phase.[1] Prolonged arrest ultimately induces programmed cell death, or apoptosis, selectively eliminating rapidly dividing cancer cells.[1][7]
MMAF is a synthetic derivative of dolastatin 10, which was initially isolated from the sea hare Dolabella auricularia.[1][8] Unlike its counterpart Monomethyl Auristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine, which attenuates its cytotoxic activity and reduces its membrane permeability.[][8][9] This property makes it a suitable payload for ADCs, as its activity is primarily unleashed once the ADC is internalized into the target cancer cell.[][10]
The this compound Binding Site on Tubulin
High-resolution crystal structures have revealed that this compound binds at the vinca-alkaloid binding site on tubulin.[5][7][9] This site is located at the interface between two longitudinally aligned tubulin dimers, specifically between the β-subunit of one dimer (β₁) and the α-subunit of the next dimer in the protofilament (α₂).[5]
The binding of MMAF induces a conformational change in tubulin that is incompatible with the straight structure of a microtubule protofilament. Key interactions include:
-
The N-terminus of the molecule interacts with the β-tubulin T5 loop and the α-tubulin H10 helix.[11]
-
The C-terminal phenylalanine residue of MMAF plays a crucial role. Its negatively charged carboxylate group forms an extended hydrogen bond network with Arg278 of the M-loop on the β-tubulin subunit, mediated by a water molecule.[5][11]
-
This interaction stabilizes the M-loop in a conformation that prevents the necessary lateral tubulin-tubulin contacts required for the formation of a stable microtubule sheet.[5]
The diagram below illustrates the signaling pathway of this compound leading to the inhibition of tubulin polymerization and subsequent apoptosis.
Caption: Mechanism of action of an this compound-based ADC.
Quantitative Data Summary
The potency of this compound has been quantified through various in vitro assays. The following tables summarize key data regarding its binding affinity to tubulin and its cytotoxic effects on different cancer cell lines.
Table 1: Tubulin Binding Affinity
| Compound | Method | KD (nM) | Source |
| FI-MMAF (FITC-labeled MMAF) | Fluorescence Polarization | 60 ± 3 | [5] |
| FI-MMAF (FITC-labeled MMAF) | Fluorescence Polarization | 63 | [11][12] |
| FI-MMAE (FITC-labeled MMAE) | Fluorescence Polarization | 291 | [5][11][12] |
Note: The lower KD value for FI-MMAF compared to FI-MMAE indicates a higher binding affinity for tubulin.
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Source |
| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [13] |
| H3396 | Breast Carcinoma | 105 | [13] |
| 786-O | Renal Cell Carcinoma | 257 | [13] |
| Caki-1 | Renal Cell Carcinoma | 200 | [13] |
Key Experimental Protocols
The characterization of tubulin inhibitors like this compound relies on specific biochemical and cell-based assays. Detailed below are protocols for two fundamental experiments.
In Vitro Tubulin Polymerization Assay (Light Scattering Method)
This assay measures the effect of a compound on the rate and extent of microtubule formation from purified tubulin in vitro. Polymerization is monitored by the increase in light scattering, measured as optical density (OD).[14]
Materials:
-
Purified tubulin (>99% pure), lyophilized powder or frozen solution
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP stock solution (100 mM)
-
Glycerol
-
This compound (MMAF) stock solution in DMSO
-
Control compounds: Paclitaxel (enhancer), Nocodazole (inhibitor)
-
Temperature-controlled spectrophotometer or plate reader capable of reading at 340 nm or 350 nm
-
96-well, half-area, clear-bottom plates
Procedure:
-
Preparation of Reagents:
-
Thaw all reagents on ice. Prepare the Polymerization Buffer (G-PEM with 10% glycerol).
-
Prepare a 10 mM GTP working solution in G-PEM.
-
Prepare serial dilutions of this compound and control compounds in Polymerization Buffer. The final DMSO concentration should be kept constant and low (<1%).
-
-
Reaction Setup (on ice):
-
In a 96-well plate on ice, add the test compounds (this compound dilutions), controls, and buffer-only wells.
-
Reconstitute or dilute tubulin to a final concentration of 2-3 mg/mL in ice-cold Polymerization Buffer.
-
Initiate the reaction by adding GTP to the tubulin solution (final concentration 1 mM), mix gently, and immediately dispense the tubulin/GTP mix into the wells containing the compounds. The final volume is typically 100 µL.[14]
-
-
Measurement:
-
Immediately transfer the plate to the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.[14]
-
-
Data Analysis:
-
Plot OD vs. time for each concentration.
-
Determine the Vmax (maximum rate of polymerization) and the final plateau OD (extent of polymerization).
-
Calculate the IC₅₀ value for inhibition of polymerization by plotting the percent inhibition against the logarithm of this compound concentration.
-
Fluorescence Polarization (FP) Binding Assay
This assay quantifies the binding affinity (KD) of a fluorescently labeled ligand (e.g., FITC-MMAF) to tubulin. The principle is that a small, rapidly rotating fluorescent molecule has low polarization, while a large, slowly rotating complex (fluorescent ligand bound to tubulin) has high polarization.
Materials:
-
FITC-labeled this compound (FI-MMAF)
-
Purified tubulin
-
384-well, black, flat-bottom plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Preparation of Reagents:
-
Reaction Setup:
-
Incubation:
-
Cover the plate to protect it from light.
-
Incubate at room temperature for 1 hour with gentle shaking.[5]
-
-
Measurement:
-
Measure the fluorescence polarization in the plate reader using appropriate excitation and emission filters for FITC.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the log of the tubulin concentration.
-
Fit the data to a one-site binding (hyperbola) equation using non-linear regression analysis to determine the KD value.
-
The diagram below outlines the experimental workflow for a typical tubulin polymerization assay.
Caption: Workflow for an in vitro tubulin polymerization assay.
Conclusion
This compound is a highly potent inhibitor of tubulin polymerization, a mechanism it shares with the vinca alkaloids. Its unique binding interaction at the inter-dimer interface of tubulin protofilaments effectively disrupts microtubule formation, leading to mitotic arrest and apoptosis in proliferating cells. The quantitative data underscores its high affinity for tubulin and its potent cytotoxicity against various cancer cell lines. Understanding the detailed mechanism of action and the experimental protocols used for its characterization is fundamental for the rational design and development of next-generation antibody-drug conjugates in oncology.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Monomethyl this compound - Wikipedia [en.wikipedia.org]
- 4. Monomethyl this compound methyl ester - Creative Biolabs [creative-biolabs.com]
- 5. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 8. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 10. adcreview.com [adcreview.com]
- 11. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
Monomethyl Auristatin F (MMAF) vs. Auristatin F: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of Monomethyl Auristatin F (MMAF) and this compound, two potent antitubulin agents used as payloads in antibody-drug conjugates (ADCs). This document delves into their chemical structures, mechanisms of action, and key differences in their biological activities, supported by quantitative data, experimental methodologies, and pathway visualizations.
Introduction: The Auristatin Family of Cytotoxic Payloads
Auristatins are synthetic analogues of the natural marine product dolastatin 10 and are among the most potent antimitotic agents known.[1] Their high cytotoxicity makes them unsuitable for use as standalone chemotherapeutic agents but ideal as payloads for ADCs, which provide targeted delivery to cancer cells, thereby minimizing systemic toxicity.[2][3] Both Monomethyl this compound (MMAF) and this compound belong to this class of molecules and function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][4]
Chemical Structure and Key Differences
The primary structural difference between MMAF and this compound lies in the N-terminal amino group. MMAF is a desmethyl derivative of this compound, meaning it has a single methyl group on the N-terminus, whereas this compound has two methyl groups.[4] Both molecules share a C-terminal phenylalanine residue, which imparts a negative charge and reduces membrane permeability compared to their counterpart, Monomethyl Auristatin E (MMAE).[1][5]
Table 1: Chemical Properties of MMAF and this compound
| Feature | Monomethyl this compound (MMAF) | This compound |
| Molecular Formula | C39H65N5O8 | C40H67N5O8 |
| Molecular Weight | 731.96 g/mol | 746.01 g/mol |
| N-terminus | Monomethylated | Dimethylated |
| C-terminus | Phenylalanine | Phenylalanine |
Mechanism of Action: Tubulin Inhibition and Downstream Effects
Both MMAF and this compound exert their cytotoxic effects by disrupting the cellular microtubule network. They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization into microtubules. This disruption of microtubule dynamics has profound effects on cellular processes, particularly mitosis.[2][4]
Inhibition of Tubulin Polymerization
The inhibition of tubulin polymerization prevents the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during cell division. This leads to a halt in the cell cycle at the G2/M phase.[3]
Downstream Signaling Pathways
The disruption of microtubule function triggers a cascade of downstream signaling events, ultimately leading to programmed cell death (apoptosis).
The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, which prevents the cell from progressing into anaphase. This sustained arrest in the G2/M phase is a key trigger for apoptosis. The signaling pathway involves a complex interplay of proteins that regulate the activity of the Cyclin B-CDK1 complex, the master regulator of entry into mitosis.
Prolonged G2/M arrest and the disruption of microtubule-dependent cellular processes trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the phosphorylation of anti-apoptotic proteins like Bcl-2, activation of c-Jun N-terminal kinase (JNK), and the subsequent activation of caspases, the executioners of apoptosis.[6]
References
The Pharmacology of Auristatin F and Its Derivatives: A Technical Guide for Drug Development
Introduction: Auristatin F, and its widely used derivative Monomethyl this compound (MMAF), are synthetic analogues of the potent antineoplastic natural product dolastatin 10, which was originally isolated from the sea hare Dolabella auricularia.[1][2][3] These compounds represent a clinically significant class of antimitotic agents, serving as highly potent cytotoxic payloads in the design of Antibody-Drug Conjugates (ADCs).[4][5] Auristatins are exceptionally toxic, with potencies 100 to 1000 times greater than conventional chemotherapeutic agents like doxorubicin, which initially rendered them unsuitable for systemic administration due to a narrow therapeutic window.[2] However, their conjugation to tumor-targeting monoclonal antibodies has harnessed their cytotoxic power, enabling selective delivery to cancer cells and dramatically improving their therapeutic index.[2][6]
This technical guide provides an in-depth overview of the pharmacological properties of this compound and its derivatives, focusing on their mechanism of action, structure-activity relationships (SAR), and application in ADCs. It includes detailed experimental protocols for key biological assays and summarizes critical quantitative data to support researchers and professionals in the field of drug development.
Core Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for this compound and its derivatives is the potent inhibition of tubulin polymerization.[7][][9] Microtubules are essential components of the cytoskeleton, playing a critical role in forming the mitotic spindle during cell division. By disrupting microtubule dynamics, auristatins induce cell cycle arrest, primarily in the G2/M phase, which ultimately leads to apoptosis.[2][10]
The binding site for auristatins is located at the vinca domain on β-tubulin.[2][11] This interaction prevents the polymerization of tubulin dimers into microtubules, destabilizes existing microtubule structures, and interferes with tubulin-dependent GTP hydrolysis.[2][12] The high-resolution crystal structures of tubulin in complex with MMAE and MMAF have been determined, providing atomic-level insights into their binding and mechanism of microtubule destabilization.[12]
References
- 1. Pharmacokinetic and Metabolism Studies of Monomethyl this compound via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monomethyl this compound - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Free Auristatin F in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxicity of free Auristatin F, also known as Monomethyl this compound (MMAF). This compound is an exceptionally potent synthetic analogue of the natural antimitotic agent dolastatin 10. While its primary clinical application is as a cytotoxic payload in Antibody-Drug Conjugates (ADCs), understanding the intrinsic activity of its free, unconjugated form is crucial for drug development, mechanism of action studies, and comparative analyses. This document summarizes quantitative cytotoxicity data, details common experimental protocols, and visualizes key concepts related to its function and structure.
Quantitative Cytotoxicity Data of Free this compound (MMAF)
The in vitro cytotoxicity of free this compound is significantly influenced by its molecular structure. Unlike the related compound Monomethyl Auristatin E (MMAE), this compound possesses a charged C-terminal phenylalanine residue. This feature impairs its ability to passively diffuse across cell membranes, resulting in markedly lower potency as a free drug when compared to the more cell-permeable MMAE.[1][2] Consequently, the half-maximal inhibitory concentration (IC50) values for free this compound are generally in the nanomolar to micromolar range, demonstrating a wide variability across different cancer cell lines.
The following table summarizes publicly available IC50 values for free this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-N87 | Gastric Carcinoma | 88.3 |
| OE19 | Gastric Adenocarcinoma | 386.3 |
| HCT116 | Colorectal Carcinoma | 8,944 |
Data sourced from a study by J.A. W. O'Rourke et al., published in Molecular Cancer Therapeutics.[1]
It is critical to note that the potency of this compound increases by several orders of magnitude when it is conjugated to a monoclonal antibody that facilitates its internalization into target cells, bypassing the membrane permeability limitation.[2]
Experimental Protocols for In Vitro Cytotoxicity Assessment
The determination of this compound's cytotoxic effects in vitro is typically accomplished using cell viability and proliferation assays. These assays measure the proportion of viable cells after a defined period of exposure to the compound. Below are detailed methodologies for common assays.
General Workflow for Cytotoxicity Assays
The workflow for assessing the in vitro cytotoxicity of this compound follows a standardized procedure, from cell culture preparation to data analysis.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate and incubate overnight.
-
Drug Treatment: Expose cells to serial dilutions of free this compound for 72-96 hours.
-
Reagent Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the media and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is similar to the MTT assay, but the resulting formazan product is water-soluble, eliminating the need for a solubilization step.
-
Cell Plating and Drug Treatment: Follow the same procedure as the MTT assay.
-
Reagent Preparation: Prepare the XTT reagent mixture according to the manufacturer's instructions immediately before use.
-
Reagent Addition: Add the XTT reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450-500 nm.
Resazurin (AlamarBlue) Assay
This is a fluorometric assay that uses the redox indicator resazurin to measure cell viability.
-
Cell Plating and Drug Treatment: Follow the same procedure as the MTT assay.
-
Reagent Addition: Add resazurin-based solution (e.g., AlamarBlue) to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, during which viable cells reduce non-fluorescent resazurin to the highly fluorescent resorufin.
-
Data Acquisition: Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a process essential for cell division. This mechanism is shared among auristatin-class molecules.
The primary steps in the mechanism of action are:
-
Inhibition of Tubulin Polymerization: this compound binds to tubulin dimers, preventing their assembly into microtubules.
-
Microtubule Disruption: This inhibition disrupts the dynamic equilibrium of the microtubule network, which is critical for the formation of the mitotic spindle.
-
Cell Cycle Arrest: The failure to form a functional mitotic spindle leads to the arrest of the cell cycle in the G2/M phase.
-
Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Structural Comparison: this compound (MMAF) vs. Auristatin E (MMAE)
The difference in in vitro potency between free MMAF and free MMAE is rooted in a minor but critical structural modification at the C-terminus of the peptide.
-
Monomethyl Auristatin E (MMAE): Features an uncharged norephedrine residue at its C-terminus. This lipophilic character allows it to more readily cross the cell membrane, resulting in high intrinsic cytotoxicity as a free drug.
-
Monomethyl this compound (MMAF): Features a phenylalanine residue at its C-terminus, which is carboxylated and negatively charged at physiological pH.[2] This charge significantly hinders its ability to passively diffuse across the lipid bilayer of the cell membrane, leading to attenuated cytotoxicity in its free form.[1] This property makes MMAF-based ADCs highly dependent on antibody-mediated internalization for their activity and can reduce off-target toxicity.
References
The Inner Workings of a Potent Anti-Cancer Agent: A Technical Guide to the Structure-Activity Relationship of Auristatin F Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of the structure-activity relationship (SAR) of Auristatin F (MMAF) and its analogs, potent antitubulin agents widely utilized as payloads in antibody-drug conjugates (ADCs). Through a comprehensive review of preclinical data, this document provides a detailed analysis of how structural modifications to the auristatin scaffold influence its biological activity, offering critical insights for the rational design of next-generation cancer therapeutics.
Introduction: The this compound Scaffold and its Mechanism of Action
This compound, a synthetic analog of the marine natural product dolastatin 10, is a highly potent pentapeptide that exerts its cytotoxic effects by inhibiting tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The peptide backbone of this compound is composed of five amino acid residues, designated P1 through P5 from the N-terminus to the C-terminus. Monomethyl this compound (MMAF) is characterized by a monomethylated N-terminus (P1) and a C-terminal phenylalanine residue (P5).[2]
The precise molecular interactions between auristatins and tubulin are crucial for their potent activity. The binding site is located at the interface of α- and β-tubulin subunits, overlapping with the vinca alkaloid binding site.[1][3] A critical conformational feature for biological activity is the trans-configuration of the amide bond between the valine (P2) and dolaisoleuine (P3) residues, which is the conformation observed in the tubulin-bound state.[1]
Structure-Activity Relationship (SAR) of this compound Analogs
Extensive research has focused on modifying the this compound scaffold to optimize its potency, physicochemical properties, and suitability for ADC development. The primary sites for modification have been the N-terminal (P1) and C-terminal (P5) positions.
C-Terminal (P5) Modifications
The C-terminal phenylalanine of MMAF plays a significant role in its biological activity and physical properties. Modifications at this position can impact tubulin binding affinity, cell permeability, and overall cytotoxicity. The negatively charged carboxyl group of the C-terminal phenylalanine in MMAF contributes to its reduced cell permeability compared to the uncharged C-terminus of Monomethyl Auristatin E (MMAE).[4] However, this feature can be advantageous in the context of ADCs, as it can minimize off-target toxicity.
Table 1: SAR of C-Terminal (P5) Modified this compound Analogs
| Analog | P5 Modification | In Vitro Cytotoxicity IC50 (nM) | Tubulin Binding Affinity Kd (nM) | Reference(s) |
| MMAF | Phenylalanine | Varies by cell line | 63 | [3] |
| MMAE | Norephedrine | Varies by cell line | 291 | [3] |
| This compound | Phenylalanine (unmethylated N-terminus) | - | - | [4] |
| Auristatin M | p-methoxyphenylalanine | - | - | [4] |
| Auristatin W | Tryptophan | - | - | [4] |
| N-alkylated MMAF analogs | Various N-alkylated Phenylalanine | 1 - 6 (against colorectal and melanoma cell lines) | - | [4] |
Note: IC50 values are highly dependent on the specific cancer cell line and assay conditions. The data presented here is for comparative purposes.
N-Terminal (P1) Modifications
The N-terminal monomethyl valine of MMAF is another key site for modification. Alterations at the P1 position can influence the overall potency of the molecule.
Table 2: SAR of N-Terminal (P1) Modified this compound Analogs
| Analog | P1 Modification | In Vitro Cytotoxicity (Qualitative) | Reference(s) |
| Compound 11k | Unnatural amino acid substitution | Excellent tubulin inhibition | [2] |
| Compound 18d | Triazole functional group introduction at P5 and P1 modification | Enhanced cytotoxicity against HCT116 cells compared to MMAF | [2] |
Experimental Protocols
The evaluation of this compound analogs relies on a suite of standardized in vitro assays to determine their cytotoxic potency and mechanism of action.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the cytotoxic effect of a compound on cultured cells by measuring metabolic activity.
Materials:
-
Adherent cancer cell line (e.g., HCT116, SKBR3, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
This compound analog stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analog in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5][6]
Tubulin Polymerization Assay (Fluorescence Polarization)
This assay measures the binding affinity of a compound to tubulin by monitoring the change in fluorescence polarization of a fluorescently labeled auristatin analog.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Fluorescently labeled this compound analog (e.g., FITC-MMAF)
-
Assay buffer (e.g., 20 mM PIPES pH 6.9, 1 mM MgCl2)
-
384-well microplate
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare a serial dilution of tubulin in the assay buffer. Prepare a solution of the fluorescently labeled auristatin analog at a constant concentration (e.g., 30 nM).
-
Binding Reaction: In a 384-well plate, mix equal volumes of the tubulin dilutions and the fluorescently labeled auristatin solution.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Plot the fluorescence polarization values against the log of the tubulin concentration. The dissociation constant (Kd) is determined by fitting the data to a one-site binding model.[3]
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the core structure of this compound, its mechanism of action, and a typical experimental workflow.
Caption: General structure of this compound, highlighting the five amino acid positions (P1-P5).
Caption: Signaling pathway of an this compound-based ADC from receptor binding to apoptosis.
Caption: A typical experimental workflow for the evaluation and optimization of this compound analogs.
Conclusion
The structure-activity relationship of this compound analogs is a critical area of research in the development of targeted cancer therapies. Modifications at the N- and C-termini have been shown to significantly impact the potency and physicochemical properties of these potent antitubulin agents. A thorough understanding of these relationships, coupled with robust in vitro and in vivo evaluation, is essential for the design of novel this compound-based ADCs with improved therapeutic indices. This guide provides a foundational understanding of the core SAR principles and experimental methodologies, serving as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and bioactivity evaluation of novel monomethyl this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for the Conjugation of Auristatin F to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auristatin F (AF) and its derivatives, such as monomethyl this compound (MMAF), are potent antimitotic agents that function by inhibiting tubulin polymerization.[1][2] This potent cytotoxicity makes them ideal payloads for antibody-drug conjugates (ADCs), a class of targeted therapeutics that deliver highly active drugs directly to cancer cells via monoclonal antibodies (mAbs) that recognize specific tumor-associated antigens.[3] The targeted delivery of AF enhances its therapeutic index by maximizing its efficacy at the tumor site while minimizing systemic toxicity.[4]
The most common method for conjugating auristatins to antibodies involves the reaction of a maleimide-functionalized drug-linker with free thiol groups on the antibody.[5][6] These thiols are typically generated by the selective reduction of interchain disulfide bonds within the antibody's hinge region. The resulting thioether bond, while widely used, can be susceptible to a retro-Michael reaction, leading to premature drug release.[7] Strategies to improve the stability of this linkage, such as hydrolysis of the resulting thiosuccinimide ring, have been developed.[6][8]
These application notes provide a detailed protocol for the preparation, purification, and characterization of this compound-conjugated monoclonal antibodies.
Data Presentation
Table 1: Quantitative Parameters for this compound-ADC Characterization
| Parameter | Typical Value/Range | Method of Determination | Reference |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | Hydrophobic Interaction Chromatography (HIC), LC-MS | [9][] |
| In vitro Cytotoxicity (IC50) | 0.35 nM - 250 nM | MTT Assay, Resazurin Assay | [11][12] |
| Conjugation Efficiency | >90% | HIC, LC-MS | [5] |
| Monomer Purity (Post-Purification) | >95% | Size Exclusion Chromatography (SEC) | [13] |
Experimental Protocols
Protocol 1: Generation of Thiol Groups on the Monoclonal Antibody
This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb) in Phosphate Buffered Saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
PBS, pH 7.4
-
Desalting columns (e.g., PD-10)
Procedure:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Add a 5-10 molar excess of TCEP to the mAb solution. The exact molar excess may need to be optimized for the specific mAb.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Remove excess TCEP immediately using a desalting column pre-equilibrated with PBS, pH 7.4.
-
Determine the concentration of the reduced mAb using a spectrophotometer at 280 nm.
Protocol 2: Conjugation of this compound-Maleimide to the Reduced Monoclonal Antibody
This protocol details the conjugation of a maleimide-activated this compound derivative (e.g., mc-MMAF) to the generated thiol groups on the mAb.[14]
Materials:
-
Reduced monoclonal antibody from Protocol 1
-
This compound-maleimide derivative (e.g., mc-MMAF) dissolved in a compatible organic solvent (e.g., DMSO)
-
PBS, pH 7.0-7.5[]
-
Quenching reagent (e.g., N-acetylcysteine)
Procedure:
-
Immediately after reduction and desalting, adjust the pH of the reduced mAb solution to 7.0-7.5 if necessary.
-
Add a 5-10 molar excess of the this compound-maleimide derivative to the reduced mAb solution. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent mAb precipitation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing. Protect the reaction from light.
-
To quench the reaction, add a 2-fold molar excess of N-acetylcysteine relative to the this compound-maleimide derivative and incubate for 20 minutes at room temperature.
Protocol 3: Purification of the this compound-ADC
This protocol describes the purification of the ADC from unconjugated drug-linker and other reaction components.
Materials:
-
Crude ADC reaction mixture from Protocol 2
-
Purification system (e.g., FPLC)
-
Hydrophobic Interaction Chromatography (HIC) column or Size Exclusion Chromatography (SEC) column[16][17]
-
HIC Buffers:
-
SEC Buffer: PBS, pH 7.4
Procedure (using HIC):
-
Equilibrate the HIC column with HIC Buffer A.
-
Dilute the crude ADC reaction mixture with HIC Buffer A to achieve a final ammonium sulfate concentration of approximately 0.5 M.[16]
-
Load the diluted sample onto the equilibrated HIC column.
-
Wash the column with Buffer A to remove unconjugated drug-linker and other impurities.
-
Elute the ADC species using a linear gradient from Buffer A to Buffer B. Different DAR species will elute at different salt concentrations.
-
Collect fractions corresponding to the desired ADC species.
-
Pool the relevant fractions and buffer exchange into a suitable formulation buffer (e.g., PBS) using a desalting column or tangential flow filtration.
Protocol 4: Characterization of the this compound-ADC
This protocol outlines key analytical methods to characterize the purified ADC.
1. Drug-to-Antibody Ratio (DAR) Determination by HIC:
-
Analyze the purified ADC using an analytical HIC column with a similar gradient as described in Protocol 3.
-
The different peaks correspond to species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8).[]
-
Calculate the average DAR by determining the area under each peak and using a weighted average formula.[]
2. Purity and Aggregation Analysis by SEC:
-
Analyze the purified ADC on an analytical SEC column using PBS as the mobile phase.
-
The main peak corresponds to the monomeric ADC. The presence of earlier eluting peaks indicates aggregation.
3. In Vitro Cytotoxicity Assay (MTT or Resazurin Assay):
-
Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound-ADC, unconjugated mAb, and free this compound for 72-96 hours.[18]
-
Add MTT or resazurin reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine cell viability.
-
Calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%) for each condition.[19]
Visualizations
Caption: Experimental workflow for the synthesis and characterization of an this compound-ADC.
Caption: Signaling pathway of this compound-induced apoptosis in tumor cells.[20]
References
- 1. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monomethyl this compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of potent monoclonal antibody auristatin conjugates for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. mdpi.com [mdpi.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hpst.cz [hpst.cz]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cellmosaic.com [cellmosaic.com]
- 16. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 17. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. applications.emro.who.int [applications.emro.who.int]
- 20. Induction of growth inhibition and apoptosis in pancreatic cancer cells by auristatin-PE and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Valine-Citrulline (VC) Cleavable Linker with MMAF
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the valine-citrulline (VC) cleavable linker in conjunction with the cytotoxic payload monomethyl auristatin F (MMAF) for the development of antibody-drug conjugates (ADCs).
Introduction
The valine-citrulline (VC) linker is a dipeptide-based cleavable linker system widely employed in the field of antibody-drug conjugates. Its design leverages the overexpression of certain lysosomal proteases, such as cathepsin B, within tumor cells. This targeted cleavage mechanism ensures that the highly potent cytotoxic agent, MMAF, is selectively released within the cancerous cell, thereby minimizing systemic toxicity and enhancing the therapeutic window. MMAF, an analog of the potent dolastatin 10, functions as a powerful antimitotic agent by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] The combination of the vc linker's tumor-specific cleavage and MMAF's potent cytotoxicity makes the vc-MMAF linker-payload system a cornerstone in the development of next-generation targeted cancer therapies.
Mechanism of Action
The mechanism of action for a vc-MMAF ADC can be summarized in the following steps:
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the antibody component targeting a specific tumor-associated antigen on the surface of cancer cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing a variety of degradative enzymes.
-
Linker Cleavage: Within the acidic environment of the lysosome, proteases, primarily cathepsin B, recognize and cleave the valine-citrulline dipeptide linker.[3]
-
Payload Release: This cleavage initiates a self-immolative cascade, leading to the release of the active MMAF payload into the cytoplasm of the cancer cell.
-
Cytotoxicity: The released MMAF binds to tubulin, disrupting microtubule dynamics and leading to G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death).
Below is a diagram illustrating the signaling pathway of a vc-MMAF ADC leading to apoptosis.
References
Application Notes and Protocols: Handling and Storage of Auristatin F Powder
For Researchers, Scientists, and Drug Development Professionals
Auristatin F is a potent synthetic antineoplastic agent and a critical component of antibody-drug conjugates (ADCs).[1][2][3][] As a highly cytotoxic compound, meticulous handling and adherence to strict storage protocols are paramount to ensure personnel safety, experimental accuracy, and compound integrity. These application notes provide detailed guidelines for the proper handling and storage of this compound powder.
Safety Precautions and Personal Protective Equipment (PPE)
This compound is a potent cytotoxin and should be handled with extreme caution in a designated controlled area, preferably a chemical fume hood or a biological safety cabinet, to avoid inhalation and contact.[5][6][7]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Double gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[5]
-
Lab Coat: A disposable lab coat or a dedicated lab coat for handling potent compounds should be worn.
-
Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator (e.g., N95 or higher) is essential.[6]
Storage and Stability
Proper storage of this compound powder is crucial for maintaining its chemical integrity and potency.
Storage Conditions
| Parameter | Condition | Shelf Life |
| Temperature | -20°C | 3 years[2] |
| 4°C | 2 years[1][2] | |
| 2°C - 8°C | As per some supplier recommendations[8] | |
| Light | Store protected from light. | Not specified, but good practice for complex organic molecules. |
| Moisture | Keep container tightly closed in a dry place.[8] | Hygroscopic nature of DMSO solutions suggests the powder should also be protected from moisture.[2] |
Stability in Solution
This compound is unstable in solutions, and it is strongly recommended to use freshly prepared solutions for experiments.[1][2] If storage of a stock solution is unavoidable, it should be for the shortest possible duration and at a low temperature (-20°C or -80°C). Aliquoting the stock solution is advisable to avoid multiple freeze-thaw cycles.
Solubility and Solution Preparation
The solubility of this compound can vary depending on the solvent. It is essential to use the appropriate solvent for your intended application.
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥ 56 mg/mL (75.07 mM)[1] | Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[2] Ultrasonic assistance may be needed.[2] |
| Ethanol | ≥ 17.2 mg/mL | For Monomethyl this compound (MMAF), a close analog.[9] |
| Water | ≥ 2.62 mg/mL | For MMAF, with gentle warming and sonication.[9] |
| In Vivo Formulations | ||
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 5 mg/mL (6.70 mM) | Solvents should be added sequentially.[1] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 5 mg/mL (6.70 mM) | [1] |
| 10% DMSO >> 90% corn oil | ≥ 5 mg/mL (6.70 mM) | [1] |
Protocol for Preparing a Stock Solution in DMSO
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For example, to prepare a 10 mM stock solution, add 0.1341 mL of DMSO to 1 mg of this compound.[1]
-
Mixing: Vortex or sonicate the solution gently until the powder is completely dissolved.[2]
-
Storage: If not for immediate use, aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C, protected from light.
Experimental Workflows
General Handling Workflow
The following diagram illustrates the recommended workflow for handling this compound powder from receipt to use.
Caption: Recommended workflow for handling this compound powder.
Potential Degradation Pathway
Improper handling and storage can lead to the degradation of this compound. The following diagram illustrates a conceptual pathway for degradation.
Caption: Factors leading to this compound degradation.
Spill and Waste Management
-
Spills: In case of a spill, evacuate the area and prevent the spread of the powder or solution. Absorb spills with an inert material and place it in a sealed container for disposal.[6] The area should then be decontaminated.
-
Waste Disposal: All contaminated materials, including empty vials, pipette tips, gloves, and lab coats, should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5][8]
First Aid Measures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5][7]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5][7]
By adhering to these guidelines, researchers can safely handle this compound powder, ensuring the integrity of their experiments and minimizing the risk of exposure.
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Microtubule Associated | TargetMol [targetmol.com]
- 5. broadpharm.com [broadpharm.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. biosynth.com [biosynth.com]
- 9. apexbt.com [apexbt.com]
Application Notes and Protocols: Total Synthesis of Auristatin F and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the total synthesis of Auristatin F and its derivatives. This compound is a potent antimitotic agent and a critical component of antibody-drug conjugates (ADCs) in development for cancer therapy. This document outlines the synthetic strategy, key experimental procedures, and relevant biological context.
Introduction
This compound is a synthetic analogue of the natural product dolastatin 10, a powerful tubulin polymerization inhibitor isolated from the sea hare Dolabella auricularia.[1][2][3] Like other members of the auristatin family, this compound exerts its cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5] Its high potency makes it an ideal payload for ADCs, which selectively deliver the cytotoxic agent to cancer cells, minimizing systemic toxicity.[2][6]
The total synthesis of this compound is a complex undertaking that involves the preparation of unique amino acid building blocks and their sequential coupling. A convergent synthetic approach is generally favored, wherein key peptide fragments are synthesized separately and then combined to form the final pentapeptide structure.[1][7]
Synthetic Strategy
The total synthesis of this compound is typically achieved through a convergent strategy, which involves the synthesis of two key fragments: an N-terminal dipeptide and a C-terminal tripeptide. These fragments are then coupled, followed by final deprotection steps to yield the target molecule.
A representative retrosynthetic analysis is depicted below:
Caption: Retrosynthetic analysis of this compound.
This approach allows for the efficient assembly of the complex pentapeptide from smaller, more manageable building blocks.
Experimental Protocols
The following protocols are representative examples for the key steps in the total synthesis of this compound. Researchers should note that specific conditions may require optimization.
Synthesis of Key Building Blocks
The synthesis of the unusual amino acids present in this compound, such as Dolavaline, Dolaisoleuine, and Dolaproine, is a critical first step. These are typically prepared as their N-Boc or N-Fmoc protected derivatives. Detailed synthetic procedures for these building blocks have been reported in the literature and are often multi-step sequences.[4][8][9]
Synthesis of the C-terminal Tripeptide Fragment
This fragment consists of Dolaisoleuine, Dolaproine, and Phenylalanine.
Protocol: Synthesis of the Boc-Dap-Phe-OMe Dipeptide
-
To a stirred solution of Boc-Dap-OH (1.0 eq) and H-Phe-OMe·HCl (1.1 eq) in N,N-dimethylacetamide (DMAc), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and triethylamine (Et3N) (3.0 eq).[2][10]
-
Stir the reaction mixture at room temperature for 15 hours.[2]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and purify by preparatory RP-HPLC to yield the dipeptide.[2]
Protocol: Coupling to form the Tripeptide
A similar peptide coupling protocol is used to couple a protected Dolaisoleuine derivative to the deprotected Dap-Phe-OMe dipeptide to yield the C-terminal tripeptide fragment.
Synthesis of the N-terminal Dipeptide Fragment
This fragment consists of Dolavaline and Valine.
Protocol: Synthesis of the Boc-Dov-Val-OMe Dipeptide
-
Couple Boc-Dolavaline (Boc-Dov-OH) with Valine methyl ester (H-Val-OMe·HCl) using a standard peptide coupling reagent such as HATU (1.2 eq) and DIPEA (2.5 eq) in a suitable solvent like DMF.[3]
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work up the reaction and purify the product by flash column chromatography.
Coupling of the Fragments
The N-terminal dipeptide and the C-terminal tripeptide are coupled to form the protected pentapeptide backbone of this compound.
Protocol: Fragment Condensation
-
Deprotect the C-terminus of the N-terminal dipeptide (e.g., saponification of the methyl ester) and the N-terminus of the C-terminal tripeptide (e.g., TFA treatment to remove the Boc group).[7]
-
Dissolve the resulting dipeptide acid and tripeptide amine fragments in a suitable solvent such as DMF.
-
Add a coupling reagent like DEPC or HATU in the presence of a base (e.g., triethylamine or DIPEA).[7]
-
Stir the mixture at room temperature until the reaction is complete.
-
Purify the protected pentapeptide by chromatography.
Final Deprotection and Purification
The final step involves the removal of all protecting groups to yield this compound.
Protocol: Global Deprotection
-
Treat the protected pentapeptide with a strong acid, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove acid-labile protecting groups such as Boc.[11]
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure.
-
Purify the crude this compound by preparatory RP-HPLC to obtain the final product of high purity.[2]
Data Presentation
The following tables summarize representative quantitative data for the synthesis and activity of this compound and its derivatives.
| Step | Reagents and Conditions | Yield (%) | Reference |
| Dipeptide Synthesis (Boc-Dap-Phe-OMe) | EDCI, HOBt, Et3N, DMAc | ~98% | [2] |
| Fragment Coupling | DEPC, Et3N, DMF | - | [7] |
| Final Product Purification | Preparatory RP-HPLC | - | [2] |
Table 1: Representative yields for key synthetic steps. Note: Yields can vary based on specific substrates and reaction scales.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound Derivative | A431 | 44-180 | [12] |
| This compound ADC | MDA-MB-468 | 0.516 | [8] |
| MMAF | HCT116 | ~1-10 | [9] |
Table 2: In vitro cytotoxicity of this compound and its derivatives/conjugates.
Mechanism of Action and Signaling Pathway
This compound inhibits cell division by binding to tubulin and disrupting microtubule polymerization. This leads to mitotic arrest and ultimately apoptosis.
Caption: Mechanism of action of this compound.
Conclusion
The total synthesis of this compound is a challenging yet crucial process for the development of next-generation ADCs. The convergent synthetic strategy, coupled with robust peptide coupling and purification techniques, allows for the efficient production of this potent cytotoxic agent. The detailed protocols and data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and biological evaluation of auristatin-F recombinant antibody-drug conjugates for cancer therapy [open.uct.ac.za]
- 7. EP1545613B1 - Auristatin conjugates and their use for treating cancer, an autoimmune disease or an infectious disease - Google Patents [patents.google.com]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
- 9. asu.elsevierpure.com [asu.elsevierpure.com]
- 10. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2023009529A2 - Novel polypeptides and uses thereof - Google Patents [patents.google.com]
- 12. Design, synthesis and bioactivity evaluation of novel monomethyl this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Permeability Assessment of Monomethyl Auristatin F (MMAF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin F (MMAF) is a potent antimitotic agent and a critical cytotoxic payload in the development of antibody-drug conjugates (ADCs).[1][2] Unlike its counterpart, monomethyl auristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine, which significantly restricts its ability to cross cell membranes. This characteristic of reduced cell permeability is advantageous in ADC design, as it minimizes off-target toxicity and the "bystander effect."[3][4][5]
Data Presentation
The cell permeability of Monomethyl this compound (MMAF) is a critical determinant of its efficacy and safety profile as an antibody-drug conjugate (ADC) payload. While precise quantitative values for its apparent permeability coefficient (Papp) are not widely published, a qualitative understanding of its permeability characteristics in comparison to other auristatin derivatives and its interaction with cellular transporters is well-documented.
MMAF is characterized by its low cell permeability, a feature attributed to its C-terminal phenylalanine residue which is charged under physiological conditions. This is in contrast to the more permeable MMAE. This low permeability is a key attribute for its use in ADCs, as it is intended to be released intracellularly following ADC internalization, thereby minimizing toxicity to antigen-negative cells.
Recent studies have indicated that MMAF is not a significant substrate of major ATP-binding cassette (ABC) efflux transporters such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP). This is an important consideration, as efflux transporters can be a mechanism of acquired resistance to cytotoxic agents.
The following table summarizes the key permeability and transport characteristics of MMAF:
| Compound | Permeability Classification | Apparent Permeability Coefficient (Papp) | Efflux Transporter Substrate | Key References |
| Monomethyl this compound (MMAF) | Low | Not publicly available | No (Not a substrate for P-gp, BCRP, or MRP1) | [6] |
| Monomethyl Auristatin E (MMAE) | High | ~10 x 10-6 cm/s | Yes (P-gp substrate) | [7][8] |
| Atenolol (Low Permeability Control) | Low | < 1 x 10-6 cm/s | No | [] |
| Propranolol (High Permeability Control) | High | > 10 x 10-6 cm/s | No | [10] |
Signaling and Transport Pathways
The cellular uptake and mechanism of action of MMAF, particularly when delivered as part of an ADC, involves several key steps. Once the ADC binds to its target antigen on the cancer cell surface, it is internalized, typically via endocytosis. Following trafficking to the lysosome, the linker is cleaved, releasing free MMAF into the cytoplasm. Due to its low intrinsic permeability, the liberated MMAF is largely retained within the target cell. Its primary intracellular target is tubulin, where it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. An important aspect of MMAF's cellular pharmacology is its apparent lack of interaction with major efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are common mechanisms of drug resistance.
Experimental Protocols
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs. Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer with tight junctions that mimic the intestinal epithelial barrier.[11][12]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Monomethyl this compound (MMAF)
-
Control compounds: Atenolol (low permeability), Propranolol (high permeability)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for sample analysis
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2. At 80-90% confluency, trypsinize the cells and seed them onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Monolayer Differentiation: Culture the cells on the Transwell® inserts for 21 days to allow for differentiation and formation of a polarized monolayer. Change the culture medium every 2-3 days.
-
Monolayer Integrity Test: Before the permeability experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by performing a Lucifer yellow permeability assay.
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add fresh HBSS to the basolateral (receiver) compartment. c. Add the dosing solution of MMAF (e.g., 10 µM in HBSS) to the apical (donor) compartment. d. Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, collect samples from both the apical and basolateral compartments for LC-MS/MS analysis.
-
Permeability Assay (Basolateral to Apical - B to A): To assess active efflux, perform the permeability assay in the reverse direction by adding the MMAF dosing solution to the basolateral compartment and sampling from the apical compartment.
-
Sample Analysis: Quantify the concentration of MMAF in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer (mol/s)
-
A is the surface area of the insert (cm²)
-
C0 is the initial concentration of the drug in the donor compartment (mol/cm³)
Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method for predicting passive transcellular permeability.[1][13] It measures the diffusion of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.
Materials:
-
96-well PAMPA "sandwich" plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Monomethyl this compound (MMAF)
-
Control compounds with known permeability
-
UV-Vis plate reader or LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare Plates: Fill the acceptor wells with PBS. Prepare the MMAF dosing solution (e.g., 100 µM in PBS) and add it to the donor wells.
-
Assemble and Incubate: Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate. Incubate at room temperature for a defined period (e.g., 4-16 hours).
-
Sample Analysis: After incubation, separate the plates and determine the concentration of MMAF in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.
-
Data Analysis: Calculate the effective permeability (Pe) in cm/s using a simplified equation or software provided by the assay kit manufacturer.
Conclusion
The assessment of cell permeability is a cornerstone in the preclinical evaluation of ADC payloads like MMAF. The inherent low permeability of MMAF is a desirable trait for targeted cancer therapy, reducing the potential for off-target effects. The Caco-2 and PAMPA assays are robust in vitro tools for characterizing the permeability of MMAF. While specific quantitative data for MMAF's Papp value remains elusive in the public domain, the provided protocols enable researchers to generate this critical data. Furthermore, the understanding that MMAF is not a substrate for major efflux transporters provides valuable insight into its cellular pharmacology and potential mechanisms of resistance. These application notes serve as a comprehensive guide for researchers and drug developers working with MMAF, facilitating a deeper understanding of its cellular transport and mechanism of action.
References
- 1. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. PAMPA--a drug absorption in vitro model 8. Apparent filter porosity and the unstirred water layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Efficacy of a Family of pHLIP–MMAF Conjugates in Cancer Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model | PLOS One [journals.plos.org]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. PAMPA | Evotec [evotec.com]
Application Notes and Protocols: Use of Auristatin F in Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Monomethyl Auristatin F (MMAF), a potent anti-mitotic agent, in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. Detailed protocols for key experiments are provided to guide researchers in the evaluation of MMAF-based ADCs.
Introduction to this compound
Monomethyl this compound (MMAF) is a synthetic analog of the natural product dolastatin 10.[1][2] It is a highly potent tubulin inhibitor that disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3] Due to its high cytotoxicity, MMAF is not suitable for use as a standalone chemotherapeutic agent.[][5] However, its potency can be harnessed for targeted cancer therapy by conjugating it to monoclonal antibodies (mAbs) that specifically recognize tumor-associated antigens. These resulting ADCs are designed to selectively deliver the cytotoxic payload to cancer cells, minimizing systemic toxicity.[2][6]
The C-terminal phenylalanine of MMAF contributes to its reduced cell permeability compared to its counterpart, monomethyl auristatin E (MMAE).[7][8] This property is advantageous in ADC development as it can reduce bystander killing of neighboring healthy cells and may lead to higher intratumoral concentrations of the payload.[6][7]
Mechanism of Action
MMAF-based ADCs exert their cytotoxic effect through a multi-step process that begins with the specific recognition of a target antigen on the surface of a cancer cell by the monoclonal antibody component of the ADC.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. Monomethyl this compound methyl ester - Creative Biolabs [creative-biolabs.com]
- 5. adcreview.com [adcreview.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of ADCs with Non-Cleavable Linkers for MMAF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Monomethyl auristatin F (MMAF) is a potent anti-mitotic agent that inhibits tubulin polymerization.[1] When coupled to an antibody via a non-cleavable linker, MMAF offers a distinct therapeutic advantage. Unlike its analogue MMAE, MMAF retains its high potency even when attached to the linker and a lysine or cysteine residue following lysosomal degradation of the antibody.[2][3][4] This characteristic, combined with the high plasma stability of non-cleavable linkers, results in an improved therapeutic window and reduced off-target toxicity.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the development of ADCs utilizing non-cleavable linkers with the MMAF payload.
Mechanism of Action of Non-Cleavable MMAF ADCs
ADCs constructed with non-cleavable linkers and MMAF exert their cytotoxic effect through a targeted delivery and intracellular release mechanism. The process begins with the binding of the ADC to a specific antigen on the surface of a cancer cell.[7] This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis.[3][8] The internalized complex is then trafficked to the lysosome.
Within the acidic environment of the lysosome, the antibody component of the ADC is completely degraded by proteases.[2][4] This degradation releases the MMAF payload, which remains attached to the non-cleavable linker and the amino acid residue (typically cysteine or lysine) to which it was conjugated.[8] This MMAF-linker-amino acid catabolite is the active cytotoxic agent. Due to the charged nature of the terminal phenylalanine on MMAF, this catabolite has poor membrane permeability, which limits its ability to diffuse out of the target cell and cause bystander killing of neighboring healthy cells.[9] However, this property also contributes to the favorable safety profile of these ADCs.[10] The released MMAF catabolite then disrupts the microtubule network within the cancer cell, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]
A notable example of an approved ADC utilizing this technology is Belantamab mafodotin (Blenrep®).[11] It comprises a humanized IgG1 monoclonal antibody targeting B-cell maturation antigen (BCMA) on multiple myeloma cells, conjugated to MMAF via a non-cleavable maleimidocaproyl (mc) linker.[2][3]
Signaling Pathway of MMAF-induced Apoptosis
Caption: Mechanism of action of a non-cleavable MMAF ADC.
Data Presentation
In Vitro Cytotoxicity of Non-Cleavable MMAF ADCs
| ADC Target | Cell Line | Linker-Payload | IC50 (nM) | Reference |
| BCMA | MM.1S | mc-MMAF | ~1 | [2][3] |
| CD22 | Pre-B ALL | mc-MMAF | < 1 | [12] |
| HER2 | NCI-N87 | mc-MMAF | ~0.1-1 | [11] |
| Tn Antigen | LOX Melanoma | mc-MMAF | ~10-100 | [13] |
| GD2 | B78-D14 Melanoma | mc-MMAF | < 1 | [1] |
| CD30 | Karpas 299 | vc-MMAF | ~0.1 | [9] |
In Vivo Efficacy of Non-Cleavable MMAF ADCs
| ADC Target | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| BCMA | MM.1S | 2.5 mg/kg, q3w | Significant tumor regression | [2][8] |
| HER2 | NCI-N87 | 1 nmol, single dose | > 80 | [14] |
| TF | BxPC-3 | 3, 5, or 10 mg/kg, single dose | Dose-dependent inhibition | [15] |
| GD2 | B78-D14 Melanoma | 10 mg/kg, single dose | Significant inhibition | [1] |
Experimental Protocols
Protocol 1: Conjugation of MMAF to an Antibody using a Non-Cleavable Maleimidocaproyl (mc) Linker
This protocol describes the conjugation of maleimide-activated MMAF (mc-MMAF) to a monoclonal antibody via reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (IgG) in a suitable buffer (e.g., PBS)
-
mc-MMAF
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Reaction buffers (e.g., borate buffer, pH 8.0)
-
Quenching reagent (e.g., N-acetylcysteine)
Workflow Diagram:
Caption: Workflow for the conjugation of mc-MMAF to an antibody.
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable reaction buffer.
-
Reduction of Disulfide Bonds: Add a 2-3 molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
mc-MMAF Preparation: Dissolve mc-MMAF in DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add the mc-MMAF solution to the reduced antibody solution. The molar ratio of mc-MMAF to antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized. A typical starting point is a 5-10 fold molar excess of mc-MMAF. Incubate the reaction at room temperature for 1-2 hours.
-
Quenching the Reaction: Add a 2-fold molar excess of N-acetylcysteine relative to the mc-MMAF to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
Purification: Purify the ADC from unreacted drug and other small molecules using a pre-packed size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the DAR using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the drug-linker, or by using hydrophobic interaction chromatography (HIC-HPLC).[7]
-
Aggregation: Assess the level of aggregation using size-exclusion chromatography (SEC-HPLC).[7]
-
Purity: Analyze the purity of the ADC by SDS-PAGE under reducing and non-reducing conditions.[7]
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the in vitro potency (IC50) of a non-cleavable MMAF ADC using a cell viability assay.[16][17]
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Cell culture medium and supplements
-
Non-cleavable MMAF ADC
-
Isotype control ADC
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Workflow Diagram:
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Belantamab Mafodotin: From Clinical Trials Data to Real-Life Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jclinmedcasereports.com [jclinmedcasereports.com]
- 5. researchgate.net [researchgate.net]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trastuzumab-MMAU Antibody-Auristatin Conjugates: Valine-Glucoserine Linker with Stabilized Maleimide Conjugation Improves In Vivo Efficacy and Tolerability | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 12. Efficacy of an Anti-CD22 Antibody-Monomethyl Auristatin E Conjugate in a Preclinical Xenograft Model of Precursor B cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Anti‐tissue factor antibody conjugated with monomethyl auristatin E or deruxtecan in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Aggregation of Antibody-Drug Conjugates with MMAF Payload
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with antibody-drug conjugates (ADCs) featuring the monomethyl auristatin F (MMAF) payload.
Troubleshooting Guides
Issue: Increased aggregation observed after conjugation with MMAF.
Possible Causes and Solutions:
| Cause | Recommended Action |
| High Drug-to-Antibody Ratio (DAR) | The hydrophobicity of MMAF significantly contributes to aggregation, and this effect is exacerbated at higher DAR values.[1][2][3] Aim for the lowest DAR that maintains therapeutic efficacy. It has been shown that higher DARs often lead to increased aggregation and faster clearance in vivo.[2][3] |
| Suboptimal Conjugation Conditions | The conditions used for conjugation, such as pH and the use of organic co-solvents to dissolve the hydrophobic MMAF payload-linker, can induce antibody unfolding and subsequent aggregation.[4] |
| pH Optimization: Avoid pH conditions near the isoelectric point (pI) of the antibody, as this is where solubility is at its minimum.[4] Perform small-scale experiments to determine the optimal pH for conjugation that balances reaction efficiency with ADC stability. | |
| Co-solvent Minimization: Use the minimal amount of co-solvent required to dissolve the payload-linker. Screen different biocompatible co-solvents to identify one with a lower propensity to induce aggregation. | |
| Inherent Antibody Properties | Some monoclonal antibodies (mAbs) are intrinsically more prone to aggregation due to exposed hydrophobic patches or charge distribution.[3][5] |
| Antibody Engineering: If aggregation persists despite optimization, consider engineering the mAb to introduce "aggregation gatekeeper" residues that improve stability.[5] | |
| Process-Induced Stress | Physical stresses during the manufacturing process, such as high shear forces from mixing or filtration, can lead to protein denaturation and aggregation.[5] |
| Process Optimization: Minimize shear stress by optimizing mixing speeds and using low-protein-binding filters. Consider immobilizing the antibody on a solid support during conjugation to prevent intermolecular interactions that lead to aggregation.[6] |
Frequently Asked Questions (FAQs)
1. Why is aggregation a concern for ADCs with MMAF payloads?
Aggregation of ADCs can lead to a multitude of problems, including:
-
Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen and can be cleared more rapidly from circulation, reducing the amount of active ADC reaching the tumor.[2][5]
-
Increased Immunogenicity: The presence of aggregates can trigger an immune response in patients, potentially leading to adverse effects and reduced treatment efficacy.[4][6]
-
Altered Pharmacokinetics (PK): Aggregated ADCs often exhibit different PK profiles compared to the monomeric form, typically showing faster clearance.[3]
-
Manufacturing and Stability Issues: Aggregation can lead to product loss during purification and filtration steps and can compromise the long-term stability and shelf-life of the drug product.[5]
2. How can I reduce MMAF-ADC aggregation through formulation?
Formulation development is a critical step in mitigating ADC aggregation. The addition of specific excipients can help stabilize the ADC and prevent aggregation.
| Excipient Class | Examples | Mechanism of Action |
| Surfactants | Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80), Poloxamers | Reduce surface tension and prevent aggregation at air-water interfaces. They can also interact with hydrophobic regions on the ADC, shielding them from intermolecular interactions. |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | Act as cryoprotectants and lyoprotectants during freeze-thawing and lyophilization. They stabilize the native conformation of the antibody through preferential exclusion. |
| Amino Acids | Arginine, Histidine, Glycine | Can suppress aggregation by various mechanisms, including binding to hydrophobic patches, increasing the thermodynamic stability of the protein, and acting as buffering agents. |
A systematic screening of different excipients and their concentrations is recommended to identify the optimal formulation for your specific ADC.
3. What is the impact of the linker on MMAF-ADC aggregation?
The linker connecting the MMAF payload to the antibody plays a crucial role in the overall hydrophobicity and aggregation propensity of the ADC.
-
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene glycol (PEG), can effectively mask the hydrophobicity of the MMAF payload, thereby reducing the tendency for aggregation.[5][7] This approach can also improve the solubility and in vivo stability of the ADC.[7]
-
Payload Modification: An alternative strategy is to modify the payload itself to increase its hydrophilicity. For instance, MMAU, a glycoside derivative of MMAE, has been shown to enable the production of high-DAR ADCs with significantly reduced aggregation compared to their MMAE counterparts.[8][9]
4. What analytical techniques are best for characterizing MMAF-ADC aggregation?
A multi-pronged approach using orthogonal analytical techniques is recommended for the comprehensive characterization of ADC aggregation.
| Technique | Principle | Information Provided |
| Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Separates molecules based on their hydrodynamic radius, followed by the determination of absolute molar mass by light scattering. | Quantifies the percentage of monomer, dimer, and higher-order aggregates. Provides accurate molecular weight information for each species.[5] |
| Analytical Ultracentrifugation (AUC) | Measures the rate at which molecules sediment under a strong centrifugal force. | Provides high-resolution information on the size, shape, and distribution of different species in solution, including aggregates. |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles. | Provides information on the size distribution of particles in solution and can be used to monitor the kinetics of aggregation.[5] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. | Can be used to assess changes in the overall hydrophobicity of the ADC upon conjugation and can sometimes resolve different DAR species. |
Experimental Protocols
Protocol 1: SEC-MALS Analysis of MMAF-ADC Aggregation
This protocol provides a general framework for the analysis of MMAF-ADC aggregation using SEC-MALS. Specific parameters may need to be optimized for your particular ADC and instrument setup.
Materials:
-
Purified MMAF-ADC sample
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
SEC column suitable for monoclonal antibodies
-
HPLC system with a UV detector
-
Multi-angle light scattering (MALS) detector
-
Refractive index (RI) detector
-
Data acquisition and analysis software (e.g., ASTRA)
Procedure:
-
System Equilibration: Equilibrate the SEC column and detectors with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until stable baselines are achieved for all detectors.
-
Sample Preparation: Prepare the MMAF-ADC sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a low-protein-binding 0.1 or 0.22 µm filter.
-
Injection: Inject a suitable volume of the prepared sample (e.g., 50-100 µL) onto the SEC column.
-
Data Collection: Collect data from the UV, MALS, and RI detectors throughout the chromatographic run.
-
Data Analysis:
-
Use the analysis software to process the collected data.
-
Determine the molar mass of the species in each peak using the data from the MALS and concentration detectors (UV or RI).
-
Integrate the peak areas in the chromatogram (typically from the UV detector) to calculate the percentage of monomer, dimer, and higher-order aggregates.
-
Protocol 2: High-Throughput Screening of Excipients to Reduce Aggregation
This protocol describes a general method for screening excipients to identify formulations that minimize MMAF-ADC aggregation, often assessed through techniques like DLS or turbidity measurements under stress conditions.
Materials:
-
MMAF-ADC stock solution
-
Library of excipients (e.g., surfactants, sugars, amino acids) at various stock concentrations
-
Formulation buffer
-
96-well microplates
-
Plate reader capable of measuring absorbance (for turbidity) or a DLS instrument with a plate reader
-
Incubator or other means of applying stress (e.g., thermal, agitation)
Procedure:
-
Plate Preparation: In a 96-well plate, prepare a matrix of formulations by combining the MMAF-ADC, formulation buffer, and different excipients at various final concentrations. Include control wells with the ADC in the formulation buffer without any added excipients.
-
Initial Measurement (T=0): Measure the initial aggregation level of each formulation using the plate reader (e.g., absorbance at 350 nm for turbidity) or DLS.
-
Stress Application: Subject the plate to a stress condition known to induce aggregation (e.g., incubation at an elevated temperature like 40°C for a defined period, or agitation on a plate shaker).
-
Final Measurement: After the stress period, allow the plate to return to room temperature and repeat the aggregation measurement.
-
Data Analysis:
-
Calculate the change in aggregation for each formulation (e.g., change in turbidity or average particle size).
-
Compare the change in aggregation for the formulations containing excipients to the control wells.
-
Identify the excipients and concentrations that show the most significant reduction in aggregation.
-
Visualizations
Caption: Causes, consequences, and mitigation of MMAF-ADC aggregation.
Caption: Workflow for SEC-MALS analysis of ADC aggregation.
References
- 1. protocols.io [protocols.io]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. pharmtech.com [pharmtech.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. SEC-MALLS for Antibody Drug Characterization - Creative Proteomics [creative-proteomics.com]
- 8. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. veranova.com [veranova.com]
Technical Support Center: Strategies to Reduce Off-Target Toxicity of Auristatin F ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Auristatin F Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to off-target toxicity during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms contributing to the off-target toxicity of this compound ADCs?
A1: Off-target toxicity of this compound ADCs can arise from several mechanisms:
-
Premature Payload Release: The linker connecting this compound to the antibody may be unstable in systemic circulation, leading to the premature release of the cytotoxic payload before reaching the target tumor cells. This can be caused by the linker's susceptibility to plasma enzymes or acidic conditions.[1][][3]
-
Non-specific Uptake: ADCs can be taken up by non-target cells through mechanisms like macropinocytosis or binding to Fc receptors on immune cells.[4][] The hydrophobicity of the ADC can also lead to accumulation in unintended tissues, such as the liver.[6][7]
-
On-target, Off-tumor Toxicity: The target antigen may be expressed on normal, healthy cells, leading to the ADC binding to and killing these cells.[8]
-
Bystander Effect: While beneficial for killing antigen-negative tumor cells in a heterogeneous tumor, the bystander effect can also lead to the death of healthy cells neighboring the target cells if the released payload is membrane-permeable.[][10][11]
-
Mannose Receptor-Mediated Uptake: The glycan profile of the antibody, specifically a high content of agalactosylated glycans (G0F), can lead to uptake by mannose receptors on cells like sinusoidal endothelial cells in the liver and spleen, contributing to off-target toxicity.[12]
Q2: How does the Drug-to-Antibody Ratio (DAR) influence the off-target toxicity of this compound ADCs?
A2: The Drug-to-Antibody Ratio (DAR) is a critical parameter that significantly impacts both the efficacy and toxicity of an ADC. A higher DAR can increase the potency of the ADC but often leads to greater off-target toxicity due to increased hydrophobicity, which can cause aggregation and faster clearance from circulation.[8][13] Conversely, a low DAR may result in reduced potency.[8] Optimizing the DAR is crucial to widen the therapeutic window. Site-specific conjugation methods are often employed to produce homogeneous ADCs with a defined DAR, which generally exhibit improved pharmacokinetics and a better therapeutic index compared to heterogeneously conjugated ADCs.[14][15][16]
Q3: What is the role of the linker in mitigating off-target toxicity?
A3: The linker is a key component in controlling the safety and efficacy of an ADC.[] An ideal linker should be highly stable in circulation to prevent premature payload release but efficiently cleave to release the cytotoxic drug within the target tumor cell.[1][3] There are two main types of linkers:
-
Cleavable Linkers: These are designed to be cleaved by specific conditions within the tumor microenvironment or inside the tumor cell, such as low pH (acid-labile linkers) or the presence of certain enzymes like cathepsins (enzyme-cleavable linkers).[1][][3] While they can enable a bystander effect, their instability can sometimes lead to premature payload release.[7]
-
Non-cleavable Linkers: These linkers are more stable in circulation and rely on the degradation of the antibody backbone within the lysosome to release the payload.[1] This enhanced stability generally reduces off-target toxicity, but may limit the bystander effect as the released payload is often charged and less membrane-permeable.[1][17]
Q4: How can the hydrophilicity of an this compound ADC be modified to reduce off-target toxicity?
A4: Increasing the hydrophilicity of an ADC is a common strategy to reduce off-target toxicity. Low hydrophilicity can lead to aggregation, rapid plasma clearance, and non-specific uptake, particularly by the liver.[6][7] Hydrophilicity can be enhanced by:
-
Incorporating hydrophilic moieties into the linker: Polyethylene glycol (PEG) is frequently used to increase the hydrophilicity of the linker, leading to improved pharmacokinetic parameters and reduced non-specific uptake.[1][6] Other hydrophilic groups like sulfonate, phosphate, and polysarcosine have also been explored.[1][6]
-
Payload modification: Developing more hydrophilic derivatives of this compound can also contribute to a better overall ADC hydrophilicity, enabling the synthesis of high-DAR ADCs that are more resistant to aggregation.[13]
Troubleshooting Guides
Problem 1: High levels of neutropenia and peripheral neuropathy are observed in in vivo models.
-
Possible Cause: Premature release of the membrane-permeable this compound payload from the ADC in systemic circulation.[4] Microtubule inhibitors like auristatins can disrupt microtubule function in peripheral neurons, leading to neuropathy.[4]
-
Troubleshooting Strategy:
-
Evaluate Linker Stability: Assess the stability of your linker in plasma. Consider switching to a more stable linker, such as a non-cleavable linker or a cleavable linker with improved stability profiles (e.g., certain enzyme-cleavable linkers over acid-labile ones).[1][]
-
Optimize the Payload: If a bystander effect is not critical for efficacy, consider using a less membrane-permeable auristatin derivative. Monomethyl this compound (MMAF), for example, has reduced cell permeability as a free drug compared to monomethyl auristatin E (MMAE), which can decrease bystander toxicity.[18]
-
Site-Specific Conjugation: Employ site-specific conjugation to create a homogeneous ADC with an optimized DAR. This can improve the pharmacokinetic profile and reduce the overall toxicity.[14][15][19]
-
Problem 2: Significant liver and spleen uptake of the ADC is observed in biodistribution studies.
-
Possible Cause:
-
Troubleshooting Strategy:
-
Increase Hydrophilicity: Incorporate hydrophilic linkers, such as those containing PEG chains, to reduce non-specific liver absorption.[6]
-
Antibody Engineering: Analyze and potentially modify the glycosylation pattern of the antibody to reduce the content of agalactosylated glycans (G0F).[12]
-
Use Homogeneous ADCs: Site-specific conjugation can lead to ADCs with improved pharmacokinetics and reduced non-targeted liver and spleen uptake compared to chemically modified ADCs with variable DARs.[14][16]
-
Problem 3: The ADC shows potent in vitro cytotoxicity but limited in vivo efficacy and a narrow therapeutic window.
-
Possible Cause:
-
Poor Pharmacokinetics: The ADC may be clearing too rapidly from circulation due to aggregation or non-specific uptake.[6][13]
-
Linker Instability: The linker may be cleaving prematurely in vivo, reducing the amount of ADC that reaches the tumor.[]
-
High Off-Target Toxicity: The maximum tolerated dose (MTD) may be too low to achieve a therapeutic concentration at the tumor site.[19]
-
-
Troubleshooting Strategy:
-
Characterize ADC Homogeneity and Stability: Use techniques like size-exclusion chromatography (SEC) to assess aggregation and plasma stability assays to evaluate linker cleavage.[13]
-
Improve ADC Design:
-
"Inverse Targeting" Strategy: As an advanced approach, consider the co-administration of a payload-binding antibody fragment to neutralize any prematurely released payload in circulation, thereby reducing systemic exposure and toxicity.[20][21]
-
Quantitative Data Summary
Table 1: Comparison of Site-Specific vs. Chemically Conjugated ADCs
| ADC Type | Target | Payload | DAR | Maximum Tolerated Dose (Rats) | Tumor Uptake (24h p.i.) | Non-Targeted Liver/Spleen Uptake | Reference |
| Site-Specific (BTG-coupled) | CD30 | MMAE derivative | 4 | > 60 mg/kg | 17.84 ± 2.2% ID/g | Lower | [14][16] |
| Chemical (ADCETRIS®) | CD30 | MMAE | ~4 | 18 mg/kg | 10.5 ± 1.8% ID/g | Higher | [14][16] |
Table 2: Effect of Linker Hydrophilicity on ADC Tolerance
| Linker | PEG Units | Dose | Survival Rate (Day 28) | Observation | Reference |
| PEG0 | 0 | 20 mg/kg | 0% (all mice died by day 5) | High non-specific liver uptake | [1][6] |
| PEG8 | 8 | 20 mg/kg | 100% | Reduced non-specific uptake | [1][6] |
| PEG12 | 12 | 20 mg/kg | 100% | Reduced non-specific uptake | [1][6] |
Experimental Protocols
1. In Vitro Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the this compound ADC on target and non-target cell lines.
-
Methodology:
-
Cell Seeding: Plate target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and free this compound in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the test articles. Incubate the plates for a specified period (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
2. In Vivo Biodistribution Study
-
Objective: To evaluate the tumor uptake and off-target organ distribution of the ADC over time.
-
Methodology:
-
Radiolabeling: Label the ADC with a suitable radioisotope (e.g., ¹²⁵I, ⁸⁹Zr) using established methods.
-
Animal Model: Use tumor-bearing mice (e.g., xenograft models with the target antigen).
-
ADC Administration: Inject a single dose of the radiolabeled ADC intravenously into the mice.
-
Tissue Collection: At various time points post-injection (e.g., 3, 24, 48, 96 hours), euthanize cohorts of mice and collect tumors and major organs (liver, spleen, kidneys, lungs, heart, etc.).
-
Radioactivity Measurement: Weigh the collected tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor at each time point. This will provide a quantitative measure of the ADC's biodistribution and tumor-targeting efficiency.[14][16]
-
Visualizations
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemexpress.com [chemexpress.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. gog.org [gog.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 14. Site-Specific Conjugation of Monomethyl Auristatin E to Anti-CD30 Antibodies Improves Their Pharmacokinetics and Therapeutic Index in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. blog.crownbio.com [blog.crownbio.com]
Improving the solubility of Auristatin F for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Auristatin F for in vitro experiments, with a focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent synthetic analog of the natural compound dolastatin 10.[1] It functions as a highly effective antimitotic agent by inhibiting tubulin polymerization, which is essential for microtubule formation.[2][3][4] This disruption of the microtubule network leads to cell cycle arrest and ultimately apoptosis (programmed cell death). Due to its high cytotoxicity, it is often used as a payload in antibody-drug conjugates (ADCs).[2][3][4]
Q2: What is the typical solubility of this compound?
The solubility of this compound is limited in aqueous solutions. It is most commonly dissolved in organic solvents. The following table summarizes its solubility in Dimethyl Sulfoxide (DMSO).
| Solvent | Reported Solubility | Molar Concentration | Notes |
| DMSO | ≥ 56 mg/mL[3][4] | ~75.07 mM[3][4] | May require ultrasonication to fully dissolve.[2] |
| DMSO | 200 mg/mL[2] | ~268.10 mM[2] | Requires ultrasonic assistance; hygroscopic DMSO can impact solubility.[2] |
| DMSO | up to 20 mM[5] | 20 mM[5] |
Note: The molecular weight of this compound used for molarity calculations can vary slightly between sources. Always refer to the certificate of analysis for the specific lot you are using.
Q3: How should I store this compound powder and stock solutions?
For long-term stability, this compound as a lyophilized powder should be stored at -20°C and kept desiccated.[6] Stock solutions, typically prepared in DMSO, should also be stored at -20°C.[3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[3][6] It is also advised to use freshly prepared solutions for experiments as the compound can be unstable in solution.[2][4]
Troubleshooting Guide
Issue 1: My this compound is not dissolving in DMSO.
-
Possible Cause 1: Insufficient Solubilization Energy.
-
Solution: Gently warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[7]
-
-
Possible Cause 2: Hygroscopic DMSO.
-
Solution: DMSO readily absorbs moisture from the air, which can significantly reduce its effectiveness as a solvent for hydrophobic compounds like this compound.[2] Use a fresh, unopened bottle of anhydrous, high-purity DMSO.
-
Issue 2: this compound precipitates out of solution when I add it to my cell culture media.
This is a common issue when a compound dissolved in a high concentration of an organic solvent is introduced into an aqueous buffer or media.[8]
-
Possible Cause 1: Exceeding Aqueous Solubility.
-
Solution 1: Lower the Final Concentration. The most straightforward solution is to use a lower final concentration of this compound in your experiment.
-
Solution 2: Increase the DMSO Concentration (with caution). While increasing the final DMSO concentration in your media can help, most cell lines are sensitive to DMSO at concentrations above 0.5-1%. Determine the maximum DMSO tolerance of your specific cell line.
-
Solution 3: Serial Dilutions. Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform serial dilutions in your culture media. This gradual decrease in DMSO concentration can sometimes prevent precipitation.
-
-
Possible Cause 2: Interaction with Media Components.
-
Solution: Components in serum and media, such as proteins and salts, can interact with the compound and cause it to precipitate.[9][10] Try pre-diluting the this compound stock in a small volume of serum-free media first, and then add this to your complete media. You can also briefly treat cells with the compound in serum-free media before replacing it with complete growth media.[9]
-
The following diagram illustrates a decision-making workflow for troubleshooting precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a method for preparing a concentrated stock solution of this compound.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution (assuming a Molecular Weight of ~745.97 g/mol ), you would weigh approximately 7.46 mg.
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the tube for 1-2 minutes. If the powder is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.[2]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.[3]
The following diagram outlines the workflow for preparing a stock solution.
References
- 1. Design, synthesis and bioactivity evaluation of novel monomethyl this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. adcreview.com [adcreview.com]
- 6. adooq.com [adooq.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MMAF-Based ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Monomethyl Auristatin F (MMAF)-based Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on understanding and potentially optimizing the bystander effect.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a limited or no bystander effect with my MMAF-based ADC?
A: This is a common and expected observation. The limited bystander effect of MMAF is primarily due to its physicochemical properties. MMAF is more hydrophilic and carries a negative charge at physiological pH due to its C-terminal phenylalanine residue.[1][][3] These characteristics make it significantly less permeable to cell membranes compared to more lipophilic payloads like MMAE.[1][4][5] Consequently, once the MMAF payload is released from the ADC within the target antigen-positive (Ag+) cell, it is largely trapped and cannot efficiently diffuse into neighboring antigen-negative (Ag-) cells to exert a bystander killing effect.[1][6]
Q2: How does MMAF fundamentally differ from MMAE in the context of the bystander effect?
A: The key difference lies in their membrane permeability. MMAE is a neutral, more hydrophobic molecule that can readily cross cell membranes, allowing it to kill adjacent antigen-negative cells.[1][][6] MMAF, being charged and more hydrophilic, is largely membrane-impermeable.[3][5] This fundamental difference in their ability to diffuse out of the target cell is the primary determinant of their respective bystander killing capacities.[1][4]
Q3: Can the choice of linker influence the bystander effect of an MMAF-ADC?
A: Yes, the linker is crucial, but primarily as a prerequisite for payload release. To have any potential for a bystander effect, the linker must be cleavable (e.g., a valine-citrulline peptide linker) to release the MMAF payload from the antibody.[][7] An ADC with a non-cleavable linker will not exhibit a bystander effect because the payload is released with a charged amino acid residue attached after lysosomal degradation of the antibody, preventing it from crossing the cell membrane.[6][7][8] However, even with an optimal cleavable linker, the inherent membrane impermeability of MMAF remains the main limiting factor.[6]
Q4: What experimental factors could be contributing to poor performance in my in vitro assays?
A: Beyond the inherent properties of MMAF, several experimental variables can impact your results:
-
Low Target Antigen Expression: The target cell line must express a sufficient number of surface antigens for effective ADC internalization. An optimal density is often considered to be at least 10,000 copies per cell.[9]
-
Inefficient Internalization: The ADC-antigen complex must be efficiently internalized for the payload to be released in the lysosome.
-
Linker Instability/Cleavage Issues: The linker may be prematurely cleaved in the culture medium or may not be efficiently cleaved by lysosomal enzymes (like Cathepsin B) within the target cell.[6]
-
Drug Resistance: The cell lines used may have mechanisms of drug resistance, such as overexpression of multidrug resistance (MDR) transporters, which can efflux the payload.[1]
Troubleshooting Guide
If your MMAF-based ADC is underperforming, use this guide to diagnose potential issues.
Problem: Lower than expected cytotoxicity in antigen-positive (Ag+) cells.
| Potential Cause | Suggested Troubleshooting Step |
| Low Antigen Density | Quantify cell surface antigen expression using flow cytometry.[1] |
| Inefficient ADC Internalization | Perform an internalization assay using a fluorescently labeled ADC to confirm uptake. |
| Poor Linker Cleavage | Verify the expression and activity of relevant lysosomal proteases (e.g., Cathepsin B) in your cell line. Assess payload release using LC-MS.[1] |
| Payload Inactivity | Test the cytotoxicity of the free MMAF payload on your cell line to confirm its intrinsic potency and rule out cell-line specific resistance. |
| Incorrect Drug-to-Antibody Ratio (DAR) | Characterize your ADC using techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry to confirm the average DAR.[10] |
Problem: No observable killing of antigen-negative (Ag-) cells in a co-culture assay.
| Potential Cause | Suggested Troubleshooting Step |
| Inherent Properties of MMAF | This is the most likely reason. MMAF is largely membrane-impermeable.[1][6] Consider using an MMAE-based ADC as a positive control for the bystander effect in your assay system.[1] |
| Insufficient Killing of Ag+ Cells | A bystander effect requires the initial killing of Ag+ cells to release the payload. First, confirm potent killing in an Ag+ monoculture. If killing is inefficient, refer to the troubleshooting table above. |
| Assay Setup and Timing | Ensure Ag+ and Ag- cells are adequately interspersed.[1] The bystander effect can be delayed; extend the incubation time of your assay (e.g., up to 144 hours).[7][11] |
| Low Seeding Density of Ag+ Cells | The bystander effect is dependent on the fraction of Ag+ cells.[7] Increase the ratio of Ag+ to Ag- cells in your co-culture to maximize the local concentration of any released payload. |
Data Summary: MMAE vs. MMAF
The following table summarizes the key differences between MMAE and MMAF that influence their bystander effect potential.
| Property | Monomethyl Auristatin E (MMAE) | Monomethyl this compound (MMAF) | Reference(s) |
| Molecular Nature | Neutral, relatively lipophilic/hydrophobic | Negatively charged, hydrophilic | [1][][3] |
| Membrane Permeability | High / Permeable | Low / Impermeable | [1][4][5][6] |
| Observed Bystander Effect | Potent / Strong | Minimal to None | [1][4][6] |
| Typical Linker Type | Cleavable (e.g., vc-linker) | Cleavable or Non-cleavable | [6][12] |
| C-Terminus | Valine | Phenylalanine | [13] |
Visualized Workflows and Mechanisms
The following diagrams illustrate key concepts and workflows relevant to your experiments.
Caption: Mechanism of ADC bystander effect comparing permeable (MMAE) and impermeable (MMAF) payloads.
Caption: Troubleshooting workflow for diagnosing the absence of a bystander effect in ADC experiments.
Key Experimental Protocols
Protocol 1: In Vitro Co-Culture Bystander Effect Assay
This assay evaluates the ability of an ADC to kill antigen-negative (Ag-) cells when they are co-cultured with antigen-positive (Ag+) cells.[14][15][16]
Materials:
-
Ag+ target cell line
-
Ag- bystander cell line (stably expressing a reporter like GFP or Luciferase for specific quantification)[16]
-
96-well cell culture plates (clear or white, depending on readout)
-
Cell culture medium
-
MMAF-based ADC and relevant controls (e.g., isotype control ADC, MMAE-based ADC)
-
Cell viability reagent (e.g., CellTiter-Glo®, or use fluorescence for GFP-labeled cells)
Methodology:
-
Cell Seeding: Seed a mix of Ag+ and Ag- cells into each well of a 96-well plate. The ratio is critical and may need optimization (e.g., 1:1). Include control wells with monocultures of Ag+ and Ag- cells.[16]
-
Incubation: Allow cells to attach by incubating overnight at 37°C with 5% CO₂.[11]
-
ADC Treatment: Prepare serial dilutions of your ADC and controls. Add the ADC solutions to the appropriate wells. Include untreated control wells.
-
Extended Incubation: Incubate the plate for an extended period, typically 96 to 144 hours, to allow for Ag+ cell killing, payload release, and diffusion.[11]
-
Quantify Viability:
-
For Luciferase-labeled Ag- cells: Add the luciferase substrate and measure luminescence. This specifically measures the viability of the Ag- population.[16]
-
For GFP-labeled Ag- cells: Read the plate at the appropriate excitation/emission wavelengths for GFP.[11]
-
Alternatively, use a total viability assay (like MTT or CellTiter-Glo) and compare the killing in the co-culture to the monocultures to infer the bystander effect.[11][17]
-
-
Data Analysis: Normalize the signal from treated wells to the untreated control wells to calculate the percent viability of the Ag- cells. A significant decrease in Ag- cell viability in the co-culture compared to the Ag- monoculture indicates a bystander effect.
Protocol 2: ADC Plasma Stability Assay via LC-MS
This protocol assesses the stability of the ADC and the premature release of free payload in plasma.[10][18][19]
Materials:
-
MMAF-based ADC
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Protein A magnetic beads
-
Enzyme for linker cleavage (e.g., Papain for a val-cit linker)[10]
-
LC-MS system
-
Internal standard (e.g., a stable isotope-labeled version of the payload)
Methodology:
-
Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[10][18]
-
Immunocapture: At each time point, add Protein A magnetic beads to the plasma sample to capture the ADC and any antibody fragments.[10][18]
-
Washing: Wash the beads with PBS to remove unbound plasma proteins and any prematurely released free payload.
-
Payload Release: Resuspend the beads in a buffer containing a cleaving agent (e.g., papain) to quantitatively release the MMAF payload from the still-conjugated antibody.[10]
-
Sample Preparation: Precipitate proteins from the supernatant and perform solid-phase extraction to clean up the sample containing the released payload.
-
LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of released MMAF.[18]
-
Data Analysis: Plot the concentration of conjugated payload over time. A decrease in concentration indicates loss of payload and linker instability in plasma.[18] The amount of payload lost over time can be used to calculate the ADC's plasma half-life.
References
- 1. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. njbio.com [njbio.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 14. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. lcms.labrulez.com [lcms.labrulez.com]
Technical Support Center: Optimizing MMAF ADC Efficacy Through Linker Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Monomethyl Auristatin F (MMAF) Antibody-Drug Conjugates (ADCs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process, with a core focus on the critical role of linker stability in determining ADC efficacy and safety.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the design and function of MMAF ADCs, particularly concerning linker stability.
Q1: What is the mechanism of action for MMAF, and why is it a potent ADC payload?
Monomethyl this compound (MMAF) is a synthetic and highly potent antimitotic agent.[1][2] Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for microtubule formation.[1][2] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[3] The high cytotoxicity of MMAF, with activity at the nanomolar to picomolar level, makes it an effective payload for ADCs, as only a small number of molecules are needed to kill a target cell.[4]
Q2: How does linker stability fundamentally impact the efficacy and toxicity of an MMAF ADC?
Linker stability is a crucial determinant of an ADC's therapeutic index.[5][6] An ideal linker must be highly stable in systemic circulation to prevent premature release of the toxic MMAF payload, which could lead to off-target toxicity to healthy tissues.[3][7] Conversely, upon internalization of the ADC into the target cancer cell, the linker must be efficiently cleaved to release the active drug.[8] An unstable linker can result in a narrow therapeutic window due to systemic toxicity, while an overly stable linker might not release the payload efficiently within the tumor cell, leading to reduced efficacy.[6]
Q3: What are the key differences between cleavable and non-cleavable linkers for MMAF ADCs?
The choice between a cleavable and non-cleavable linker has significant implications for the ADC's mechanism of action and overall performance.[9]
-
Cleavable Linkers: These are designed to be sensitive to the tumor microenvironment or intracellular conditions. Common cleavage mechanisms include enzymatic degradation by proteases like cathepsin B (e.g., valine-citrulline linkers) or pH sensitivity.[10] Cleavable linkers release the unmodified, potent MMAF payload inside the cell. This release mechanism is essential for the "bystander effect," where the payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[11][12] However, they can be susceptible to premature cleavage in circulation, potentially causing off-target toxicity.[13]
-
Non-cleavable Linkers: These linkers, such as maleimidocaproyl (mc), remain attached to the payload upon internalization. The release of the active cytotoxic entity, typically an amino acid-linker-MMAF adduct, occurs only after the complete lysosomal degradation of the antibody.[7][14] This results in greater plasma stability and often a better safety profile with reduced off-target toxicities.[7][15] However, the resulting charged metabolite has limited membrane permeability, which significantly reduces or eliminates the bystander effect.[3][5]
Q4: How does linker stability influence the bystander killing effect of MMAF ADCs?
The bystander effect is highly dependent on both the linker type and the physicochemical properties of the payload. For a bystander effect to occur, the released payload must be able to cross the cell membrane to affect adjacent cells.[12]
-
MMAF's Role: MMAF has a charged C-terminal phenylalanine residue, which makes it less membrane-permeable compared to its counterpart, MMAE.[16]
-
Linker's Role:
-
Cleavable linkers are a prerequisite for a significant bystander effect with auristatin-based ADCs. They release the payload in a form that can potentially diffuse out of the cell.[11]
-
Non-cleavable linkers release a charged amino acid-linker-MMAF adduct. This charged complex cannot efficiently cross cell membranes, thus largely abrogating the bystander effect.[5][17]
-
Q5: What are the common off-target toxicities associated with MMAF ADCs, and how does the linker play a role?
The primary off-target toxicity associated with MMAF ADCs is ocular toxicity.[3][5][18] Other potential toxicities include thrombocytopenia.[7] Linker stability is a key factor in mitigating these risks. A more stable linker, particularly a non-cleavable one, minimizes the premature release of MMAF in the bloodstream, thereby reducing systemic exposure and the risk of off-target effects.[5][7]
Troubleshooting Guides
This section provides practical guidance for addressing specific issues that may arise during your MMAF ADC experiments.
Issue 1: Inconsistent or Lower-Than-Expected In Vitro Cytotoxicity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Low Target Antigen Expression | - Confirm antigen expression levels on your target cell line using flow cytometry or western blot.- Select a cell line with higher, more homogenous antigen expression. |
| Inefficient ADC Internalization | - Perform an internalization assay to confirm the antibody is being taken up by the cells (see Experimental Protocol 2).- Ensure the antibody targets an internalizing receptor. |
| Suboptimal Drug-to-Antibody Ratio (DAR) | - Characterize the DAR of your ADC batch using techniques like UV-Vis spectroscopy, HIC, or mass spectrometry.[19] Inconsistent DAR can lead to variable potency.[20]- Optimize the conjugation reaction to achieve a consistent and optimal DAR (typically 2-4 for random conjugation). |
| Linker Instability in Culture Media | - Evaluate the stability of your ADC in the cell culture medium over the course of the assay.- Consider using a more stable linker if significant payload deconjugation is observed. |
| Cell Line Resistance | - Investigate potential resistance mechanisms such as upregulation of drug efflux pumps (e.g., ABC transporters).[3] |
Issue 2: Unexpected In Vivo Toxicity or Rapid Clearance
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Linker Stability in Plasma | - Conduct a plasma stability assay to measure the rate of drug deconjugation in plasma from the relevant species (see Experimental Protocol 3).[21]- If the linker is unstable, consider a more stable cleavable linker or a non-cleavable linker.[22] |
| High Drug-to-Antibody Ratio (DAR) | - High DAR ADCs (e.g., >4) can have faster clearance rates and increased toxicity.[7] - Synthesize ADCs with a lower DAR and compare their pharmacokinetic and toxicity profiles. |
| ADC Aggregation | - Analyze your ADC preparation for aggregates using size exclusion chromatography (SEC). Aggregates can lead to rapid clearance and immunogenicity.[23][24]- Optimize formulation buffers and storage conditions to minimize aggregation. Consider solid-phase conjugation to prevent aggregation at its source.[24][25] |
| Off-Target Binding | - Evaluate the biodistribution of the ADC in vivo to identify any unexpected accumulation in non-target tissues. |
Issue 3: Lack of Bystander Effect in Co-culture Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Use of a Non-Cleavable Linker | - The bystander effect with MMAF is minimal to non-existent with non-cleavable linkers due to the charged nature of the released metabolite.[5][17]- To achieve a bystander effect, a cleavable linker is required.[11] |
| Low Payload Release | - Confirm efficient payload release within the target cells. This can be influenced by the efficiency of lysosomal trafficking and linker cleavage. |
| Insufficient Incubation Time | - Extend the duration of the co-culture assay to allow sufficient time for the payload to be released and diffuse to neighboring cells. |
Data Presentation
The following tables summarize quantitative data on the impact of linker stability on MMAF ADC efficacy and toxicity.
Table 1: In Vitro Cytotoxicity (IC50) of MMAF ADCs with Different Linkers
| Cell Line | Target Antigen | Linker Type | ADC IC50 (ng/mL) | Free MMAF IC50 (ng/mL) | Reference |
| Karpas 299 | CD30 | vc-cleavable | ~10 | >10,000 | [14][26] |
| L-82 | CD30 | vc-cleavable | ~55 | >10,000 | [26] |
| Various Hematologic | CD30 | mc-non-cleavable | Potent (not specified) | >10,000 | [14] |
| Resistant Tumor Model | HER2 | Dual MMAE/MMAF | 0.7 | >2000 | [19] |
Table 2: In Vivo Efficacy of MMAF ADCs with Cleavable vs. Non-Cleavable Linkers
| Xenograft Model | Target Antigen | Linker Type | Dosing Regimen | Outcome | Reference |
| Established Hematologic | CD30 | vc-cleavable | Well-tolerated doses | Cures and regressions | [14] |
| Established Hematologic | CD30 | mc-non-cleavable | Well-tolerated doses | Equally potent to cleavable | [14] |
| Resistant Tumor Model | HER2 | Dual MMAE/MMAF | Not specified | 3/5 cures (vs 1/5 for MMAF alone) | [19] |
Table 3: Pharmacokinetic Parameters of ADCs with Varying Linker Stability
| ADC | Linker Type | Species | Clearance | Half-life | Reference |
| ITC6104RO | VC-PABC (unstable in mouse) | Mouse | High | Short | [21] |
| ITC6103RO | OHPAS (stable) | Mouse | Low | Long | [21] |
| cAC10-MMAE (DAR 8) | MC-vc-PAB | Mouse | Faster than lower DAR | Shorter than lower DAR | [22] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Protocol 1: In Vitro Cytotoxicity Assay (MTT-Based)
This protocol is adapted from established methods to determine the IC50 value of an MMAF ADC.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
MMAF ADC and corresponding isotype control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells for untreated controls and blank (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the MMAF ADC and control ADC in complete medium. Add 100 µL of the diluted ADCs to the respective wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (blank wells). Calculate cell viability as a percentage of the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using a non-linear regression model.
Experimental Protocol 2: Quantitative Analysis of ADC Internalization by Flow Cytometry
This protocol quantifies the amount of ADC internalized by target cells over time.
Materials:
-
Target cells
-
Fluorescently labeled MMAF ADC (e.g., with Alexa Fluor 488)
-
Quenching antibody (e.g., anti-Alexa Fluor 488 antibody)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and resuspend cells in cold FACS buffer.
-
ADC Incubation: Incubate cells with the fluorescently labeled ADC on ice for 30-60 minutes to allow surface binding.
-
Internalization: Wash the cells to remove unbound ADC and resuspend in pre-warmed complete medium. Incubate at 37°C to allow internalization. Collect samples at various time points (e.g., 0, 1, 4, 24 hours). A control sample should remain on ice (0 hours).
-
Quenching: At each time point, place the cells on ice. For each sample, create two aliquots. To one aliquot, add the quenching antibody to quench the fluorescence of surface-bound ADC. The other aliquot remains unquenched.
-
Data Acquisition: Analyze all samples on a flow cytometer, measuring the mean fluorescence intensity (MFI).
-
Analysis: Calculate the percentage of internalization at each time point using the formula: % Internalization = (MFI of quenched sample / MFI of unquenched sample) * 100
Experimental Protocol 3: ADC Plasma Stability Assay by LC-MS
This protocol assesses the stability of the ADC and the rate of payload deconjugation in plasma.
Materials:
-
MMAF ADC
-
Plasma (from relevant species, e.g., mouse, human)
-
Incubator at 37°C
-
Immuno-affinity capture beads (e.g., Protein A/G)
-
LC-MS system
Procedure:
-
Incubation: Incubate the MMAF ADC in plasma at a defined concentration at 37°C.
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Immuno-capture: At each time point, capture the ADC from the plasma sample using immuno-affinity beads.
-
Analysis of Conjugated ADC:
-
Elute the captured ADC from the beads.
-
Analyze the intact or partially digested ADC by LC-MS to determine the average Drug-to-Antibody Ratio (DAR) remaining at each time point.
-
-
Analysis of Free Payload:
-
Analyze the supernatant (plasma after ADC capture) by LC-MS to quantify the amount of free MMAF that has been released.
-
-
Data Analysis: Plot the average DAR and the concentration of free MMAF over time to determine the stability profile of the ADC.
Visualizations
The following diagrams illustrate key concepts and workflows related to MMAF ADCs.
References
- 1. Monomethyl this compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Advances and Limitations of Antibody Drug Conjugates for Cancer | MDPI [mdpi.com]
- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 10. scispace.com [scispace.com]
- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ashpublications.org [ashpublications.org]
- 16. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 17. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overcoming DAR Variability From an Unspecified Raw Material Impurity - ADC Process Development Summit [adc-process-development.com]
- 21. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 24. pharmtech.com [pharmtech.com]
- 25. cytivalifesciences.com [cytivalifesciences.com]
- 26. aacrjournals.org [aacrjournals.org]
Mitigating premature payload release from Auristatin F conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Auristatin F and its antibody-drug conjugates (ADCs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate the premature release of the cytotoxic payload from your this compound conjugates, ensuring the stability and efficacy of your ADCs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other auristatins like MMAE?
A1: this compound is a potent synthetic antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. It is a derivative of the natural product dolastatin 10. A key difference between Monomethyl this compound (MMAF) and Monomethyl Auristatin E (MMAE) lies in their C-terminal modification. MMAF has a charged C-terminal phenylalanine residue, which makes it less membrane-permeable compared to the uncharged MMAE. This reduced permeability can lead to lower bystander killing effects but may also result in a more favorable safety profile by limiting toxicity if the payload is prematurely released into circulation.
Q2: What are the primary causes of premature payload release from this compound ADCs?
A2: Premature payload release, or deconjugation, is a critical issue that can compromise the therapeutic index of an ADC by causing off-target toxicity. The primary causes include:
-
Linker Instability: The chemical linker connecting this compound to the antibody is a major determinant of ADC stability. Cleavable linkers, such as certain dipeptide or hydrazone linkers, can be susceptible to enzymatic cleavage or hydrolysis in the systemic circulation before reaching the target tumor cells.
-
Conjugation Chemistry: The method of conjugation and the site of attachment on the antibody can influence linker stability. For instance, maleimide-based linkers used for conjugation to cysteine residues can undergo retro-Michael reactions, leading to payload release.
-
High Drug-to-Antibody Ratio (DAR): ADCs with a high number of conjugated drug molecules (high DAR) can exhibit increased hydrophobicity, which may lead to aggregation and faster clearance from circulation, potentially impacting stability.
-
Physicochemical Instability of the ADC: Factors such as formulation buffers (e.g., high ionic strength) can contribute to the physical instability of the ADC, leading to aggregation and fragmentation, which may promote payload release.
Q3: How does the choice of linker impact the stability of an this compound conjugate?
A3: The linker is a critical component in ADC design, directly influencing its stability, efficacy, and safety profile. There are two main types of linkers:
-
Cleavable Linkers: These are designed to release the payload under specific conditions prevalent in the tumor microenvironment or inside the target cell (e.g., acidic pH, presence of specific enzymes like cathepsins). While they can offer efficient payload release at the target site, they may exhibit some level of instability in circulation, leading to premature drug release.
-
Non-cleavable Linkers: These linkers are more stable in circulation as they rely on the complete lysosomal degradation of the antibody to release the payload-linker-amino acid adduct. This generally leads to reduced off-target toxicity but may result in lower efficacy if the released adduct is less potent.
The choice between a cleavable and non-cleavable linker for this compound depends on the desired mechanism of action, the target antigen, and the overall therapeutic strategy.
Troubleshooting Guides
Problem 1: High levels of free this compound detected in plasma stability assays.
This issue suggests premature cleavage of the linker in the systemic circulation, which can lead to off-target toxicity and reduced therapeutic efficacy.
| Potential Cause | Troubleshooting Steps |
| Inherent Instability of the Linker Chemistry | 1. Re-evaluate Linker Choice: If using a cleavable linker known for plasma instability (e.g., certain hydrazones), consider switching to a more stable linker, such as a protease-cleavable dipeptide linker with improved stability or a non-cleavable linker. 2. Modify Linker Structure: Introduce hydrophilic modifications (e.g., PEGylation) to the linker to potentially shield it from enzymatic degradation and reduce aggregation. |
| Suboptimal Conjugation Site | 1. Site-Specific Conjugation: Employ site-specific conjugation technologies to attach this compound to defined sites on the antibody. The local chemical environment of the conjugation site can significantly impact linker stability. 2. Compare Different Sites: If using site-specific methods, empirically test different conjugation sites to identify the one that provides the best balance of stability and activity. |
| Inappropriate Assay Conditions | 1. Validate Assay Protocol: Ensure that the plasma used in the stability assay is handled correctly (e.g., proper anticoagulant, storage conditions) to avoid artifacts. 2. Control Experiments: Include control ADCs with known stability profiles in your assays to validate the experimental setup. |
Problem 2: ADC aggregation observed during storage or after formulation.
ADC aggregation can lead to reduced efficacy, altered pharmacokinetic properties, and potential immunogenicity.
| Potential Cause | Troubleshooting Steps |
| High Hydrophobicity from Payload and Linker | 1. Optimize Drug-to-Antibody Ratio (DAR): A lower DAR (e.g., 2 or 4) is often associated with better physical stability than a high DAR (e.g., 8). Aim for a balance between potency and stability. 2. Introduce Hydrophilic Components: Utilize hydrophilic linkers or PEGylation strategies to counteract the hydrophobicity of this compound and the linker. |
| Inappropriate Formulation Buffer | 1. Screen Formulation Buffers: Systematically screen different buffer compositions, pH, and excipients to find a formulation that minimizes aggregation. Low ionic strength buffers may be beneficial in some cases. 2. Thermal Stability Studies: Use techniques like differential scanning calorimetry (DSC) to assess the thermal stability of the ADC in different formulations. |
| Heterogeneous Conjugation | 1. Homogeneous Conjugation Methods: Employ site-specific conjugation methods to produce more homogeneous ADCs, which often exhibit improved physical stability compared to heterogeneous mixtures. |
Experimental Protocols
Protocol 1: Plasma Stability Assay to Quantify Premature Payload Release
This protocol outlines a method to assess the stability of an this compound ADC in plasma by measuring the amount of released payload over time using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
This compound ADC
-
Freshly collected plasma (e.g., human, mouse, rat) with appropriate anticoagulant
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G magnetic beads
-
Digestion enzyme (for cleavable linkers, e.g., papain) or reducing agent (for disulfide linkers)
-
Acetonitrile with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS system
Methodology:
-
Incubation: Incubate the this compound ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
ADC Capture: To separate the ADC from released payload, add Protein A/G magnetic beads to the plasma aliquots and incubate to capture the ADC.
-
Washing: Pellet the beads using a magnetic stand and wash with PBS to remove unbound components, including the prematurely released payload in the supernatant.
-
Payload Release (for quantifying remaining conjugated payload):
-
For cleavable linkers, resuspend the beads in a digestion buffer containing an appropriate enzyme to cleave the linker and release the payload.
-
For non-cleavable linkers, a more complex method involving antibody digestion may be required.
-
-
Sample Preparation for LC-MS: Precipitate proteins from the supernatant (containing prematurely released payload) and the digest solution (containing the payload from the remaining intact ADC) using acetonitrile. Centrifuge and collect the supernatant.
-
LC-MS Analysis: Analyze the samples using a suitable reversed-phase LC column and a mass spectrometer set to detect the specific mass-to-charge ratio (m/z) of this compound.
-
Quantification: Generate a standard curve using a known concentration of free this compound to quantify the amount of released payload at each time point.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) and Aggregation by Chromatography
This protocol uses Hydrophobic Interaction Chromatography (HIC) to determine the average DAR and the presence of aggregates in an ADC sample.
Materials:
-
This compound ADC sample
-
HIC column
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7)
-
HPLC system with a UV detector
Methodology:
-
System Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Injection: Inject the this compound ADC sample onto the column.
-
Gradient Elution: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. Species with higher DAR are more hydrophobic and will elute later.
-
Data Analysis:
-
DAR Calculation: The chromatogram will show peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8). The area of each peak is used to calculate the weighted average DAR.
-
Aggregation Analysis: Aggregates, being more hydrophobic, will typically elute as later, broader peaks or may not elute at all. Size-Exclusion Chromatography (SEC) is a complementary technique used specifically for quantifying aggregates.
-
Visualizations
Caption: Workflow for assessing ADC stability and characteristics.
Caption: Key strategies to mitigate premature payload release.
Technical Support Center: Enhancing the Therapeutic Index of MMAF-Containing ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Monomethyl Auristatin F (MMAF)-containing Antibody-Drug Conjugates (ADCs). This resource provides detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the development and experimental use of MMAF-ADCs.
Frequently Asked Questions (FAQs)
MMAF Payload and its Properties
Q1: What is MMAF and how does it differ from MMAE?
Monomethyl this compound (MMAF) is a potent antimitotic agent used as a cytotoxic payload in ADCs.[1][2][3] It functions by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.[3][4][] MMAF is a synthetic analog of dolastatin 10.[3]
The primary difference between MMAF and its counterpart, Monomethyl Auristatin E (MMAE), lies in its C-terminal residue. MMAF has a charged C-terminal phenylalanine, making it more hydrophilic and less membrane-permeable than the uncharged MMAE.[1][2][3][6][7] This reduced permeability attenuates its cytotoxicity as a free drug and limits its ability to induce a "bystander effect," where the payload kills adjacent antigen-negative tumor cells.[4][6][][9]
Q2: Why is the bystander effect of MMAF-ADCs limited?
The bystander effect occurs when a payload released from a target cancer cell diffuses across cell membranes to kill neighboring cells, including those that may not express the target antigen.[6][9] This effect is dependent on the physicochemical properties of the released payload.[9] MMAF, being a charged and hydrophilic molecule, has poor membrane permeability.[3][6][7] Consequently, once released inside a target cell, it is largely unable to diffuse out and affect adjacent cells, resulting in a minimal bystander effect compared to the more permeable MMAE.[6][][9]
Linker Chemistry and Drug-to-Antibody Ratio (DAR)
Q3: What is the role of the linker in an MMAF-ADC and how does linker choice impact performance?
The linker connects the MMAF payload to the monoclonal antibody (mAb) and plays a critical role in the ADC's stability, efficacy, and toxicity profile.[10][11] Its primary functions are to remain stable in systemic circulation to prevent premature payload release and to efficiently release the active payload upon internalization into the target tumor cell.[10]
There are two main types of linkers used with MMAF:
-
Cleavable Linkers: These are designed to be cleaved by specific enzymes (like cathepsins) found in the lysosomal compartment of cells. A common example is the valine-citrulline (vc) linker.[1][10] ADCs with cleavable linkers can exhibit superior efficacy.[12]
-
Non-cleavable Linkers: These are more stable and rely on the complete proteolytic degradation of the antibody within the lysosome to release the payload, typically as an amino acid-linker-payload adduct (e.g., cysteine-maleimidocaproyl-MMAF).[1][2][12] This approach can significantly improve the ADC's tolerability and therapeutic index by reducing off-target toxicity.[1][2][12]
Q4: How does the Drug-to-Antibody Ratio (DAR) affect the therapeutic index of an MMAF-ADC?
The Drug-to-Antibody Ratio (DAR) is the average number of payload molecules conjugated to a single antibody.[13] It is a critical attribute that influences the ADC's efficacy, toxicity, and pharmacokinetics.[12][13]
-
High DAR: While a higher DAR might seem to promise greater potency, it can lead to increased hydrophobicity, promoting aggregation and faster systemic clearance.[12][13] This can result in lower tolerability and a narrower therapeutic index.[12]
-
Low DAR: A lower drug load is often associated with a better safety profile and improved pharmacokinetics, though it may reduce potency if the DAR is too low.[13]
Optimizing the DAR is crucial; for MMAF, a DAR of around four has been shown to provide a good balance between antitumor activity and tolerability.[14]
Toxicity and Resistance
Q5: What are the common toxicities associated with MMAF-containing ADCs?
The toxicity profile of an ADC is often dictated by its payload.[12][15] For MMAF-containing ADCs, a key dose-limiting toxicity is ocular toxicity, which can manifest as blurred vision, dry eye, or microcystic epithelial damage.[12][16][17] Thrombocytopenia is another significant adverse event observed with MMAF-ADCs.[12] These toxicities can result from off-target uptake of the ADC in healthy tissues or premature payload release.[16][17]
Q6: What are the known mechanisms of resistance to MMAF-ADCs?
Resistance to ADCs is a complex issue that can involve both the antibody and the payload components.[18] Key mechanisms include:
-
Downregulation of the Target Antigen: Reduced expression of the surface antigen on tumor cells can limit ADC binding and subsequent internalization.[18][19]
-
Increased Efflux Pump Expression: Upregulation of multi-drug resistance transporters, such as MDR1 (ABCB1), can actively pump the payload out of the cancer cell, reducing its intracellular concentration and cytotoxic effect.[18][19][20]
-
Impaired ADC Trafficking and Processing: Alterations in the cellular machinery responsible for internalizing the ADC and trafficking it to the lysosome can prevent the payload from being released effectively.[19]
Troubleshooting Guides
Issue 1: Low In Vitro Potency or Efficacy
Q: My MMAF-ADC shows lower than expected cytotoxicity in my cell-based assays. What are the potential causes and how can I troubleshoot this?
A: Low in vitro potency can stem from several factors related to the ADC's mechanism of action.
| Potential Cause | Troubleshooting Steps & Solutions |
| Poor Antibody Internalization | The efficacy of an MMAF-ADC is highly dependent on its ability to be internalized by the target cell.[21][22][23] Solution: Perform an antibody internalization assay to confirm that your mAb is efficiently taken up by the target cells. If internalization is poor, consider selecting a different antibody that targets an epitope known to induce rapid receptor-mediated endocytosis. |
| Low Target Antigen Expression | The ADC requires sufficient surface antigen expression for effective binding and delivery of the payload.[13] Solution: Quantify the antigen expression level on your target cell line using flow cytometry. Compare it to cell lines with known sensitivity. If expression is low, this cell line may not be a suitable model. |
| Inefficient Payload Release | If using a cleavable linker, the target cells may lack the necessary lysosomal proteases (e.g., cathepsin B) to cleave the linker and release MMAF. For non-cleavable linkers, impaired lysosomal degradation of the antibody can be a factor.[19] Solution: Use a lysosomal activity assay to check for protease function. Consider testing an ADC with a different linker type (e.g., non-cleavable if you are using a cleavable one) to see if potency improves. |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance mechanisms, such as high expression of drug efflux pumps.[18][19] Solution: Check for the expression of transporters like MDR1. Test the ADC's potency in the presence of an efflux pump inhibitor. Also, compare the sensitivity of your cell line to free MMAF to determine if the resistance is payload-specific. |
Issue 2: High In Vivo Toxicity with Low Efficacy
Q: In my animal model, the MMAF-ADC is causing significant toxicity at doses that are not producing a strong anti-tumor response. How can I improve the therapeutic index?
A: A narrow therapeutic index in vivo suggests that the payload is causing significant damage to healthy tissues relative to its effect on the tumor.[15][24]
| Potential Cause | Troubleshooting Steps & Solutions |
| Linker Instability | Premature release of MMAF in systemic circulation due to an unstable linker can lead to widespread off-target toxicity.[17] This is a particular concern for some maleimide-based conjugations, which can undergo a retro-Michael reaction.[10] Solution: Switch to a more stable linker technology. A non-cleavable linker, for example, can significantly enhance tolerability by ensuring the payload is only released after lysosomal degradation of the antibody.[1][2] |
| High Drug-to-Antibody Ratio (DAR) | ADCs with a high DAR tend to have faster plasma clearance and lower tolerability.[12] Solution: Synthesize and test ADCs with a lower DAR (e.g., DAR 2 or 4). This can improve the pharmacokinetic profile and reduce off-target toxicity, thereby widening the therapeutic window.[12] |
| On-Target, Off-Tumor Toxicity | The target antigen may be expressed on vital, healthy tissues, leading to ADC-mediated damage.[] Solution: Conduct thorough biodistribution studies to understand where the ADC accumulates. Evaluate antigen expression in normal tissues from the animal model. If on-target toxicity is the issue, the target itself may be suboptimal for ADC development. |
| Non-Specific Uptake | The ADC may be taken up by healthy cells through mechanisms independent of the target antigen, such as via Fc receptors or the mannose receptor.[12][26] Solution: Engineer the Fc domain of the antibody to reduce binding to Fc receptors. Modifying the antibody's glycan profile can also reduce uptake by receptors like the mannose receptor, which is implicated in off-target hepatic toxicities.[26] |
Quantitative Data Summary
Table 1: Comparison of MMAE and MMAF Properties
| Property | MMAE (Monomethyl Auristatin E) | MMAF (Monomethyl this compound) | Reference(s) |
| Structure | Uncharged C-terminus | Charged C-terminal phenylalanine | [3][6] |
| Cell Permeability | High (more lipophilic) | Low (more hydrophilic) | [3][6][7][9] |
| Bystander Effect | Potent bystander killing | Minimal to no bystander killing | [4][6][][9] |
| Free Drug Potency | Higher intrinsic cytotoxicity | Lower intrinsic cytotoxicity (attenuated by poor cell entry) | [1][2][3] |
| Common Associated Toxicities | Neutropenia, peripheral neuropathy | Ocular toxicity, thrombocytopenia | [11][12][17] |
Table 2: Impact of Linker Technology on an Anti-CD30 MMAF-ADC
| ADC Construct | Linker Type | Maximum Tolerated Dose (MTD) | In Vivo Efficacy | Therapeutic Index | Reference(s) |
| cAC10-vc-MMAF | Cleavable (Val-Cit) | < 10 mg/kg | Potent anti-tumor activity | Baseline | [1][2] |
| cAC10-mc-MMAF | Non-cleavable (Maleimidocaproyl) | > 30 mg/kg | Equally potent anti-tumor activity | > 3-fold higher than vc-MMAF | [1][2] |
Experimental Protocols
Protocol 1: Antibody/ADC Internalization Assay (Flow Cytometry)
This protocol is designed to quantify the rate and extent of ADC internalization into target cells.
Materials:
-
Target cells expressing the antigen of interest
-
MMAF-ADC and unconjugated antibody (as control)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-human IgG)
-
Trypsin or other cell dissociation reagent
-
Quenching solution (e.g., anti-Alexa Fluor 488 antibody) or acidic buffer (pH 2.5)
-
FACS buffer (PBS + 2% FBS)
-
Flow cytometer
Methodology:
-
Cell Preparation: Plate target cells and grow to ~80% confluency. Harvest cells using a gentle dissociation reagent, wash with cold FACS buffer, and count.
-
ADC Incubation: Resuspend cells at 1 x 10^6 cells/mL in cold FACS buffer. Add the MMAF-ADC or unconjugated antibody to the cell suspension at a predetermined concentration (e.g., 10 µg/mL).
-
Binding: Incubate the cells with the ADC on ice for 30-60 minutes to allow binding to the cell surface without internalization.
-
Internalization Induction:
-
For the 0-minute time point (surface binding only), keep a sample on ice.
-
For other time points (e.g., 15, 30, 60, 120 minutes), transfer the tubes to a 37°C incubator to allow internalization to occur.
-
-
Stopping Internalization: At the end of each time point, immediately transfer the tubes back to ice and wash the cells with cold PBS to stop the internalization process.
-
Quenching Surface Fluorescence: To distinguish between surface-bound and internalized ADC, treat the cells with a quenching solution or a brief wash with an acidic buffer. This will strip or quench the fluorescence of any antibody remaining on the cell surface. Wash cells again with FACS buffer.
-
Staining (if primary Ab is not labeled): If the primary ADC is not fluorescently labeled, you would perform this step before quenching. However, for measuring total vs. internalized signal, a secondary antibody is typically added after the internalization period. For a more direct method using a labeled ADC, skip to step 8. A common approach is to label an aliquot of cells with a secondary antibody without quenching to measure total binding (surface + internalized) and compare it to the quenched sample (internalized only).
-
Data Acquisition: Resuspend the final cell pellets in FACS buffer and acquire data on a flow cytometer. Measure the mean fluorescence intensity (MFI) for each sample.
-
Analysis: Calculate the percentage of internalization at each time point using the formula: (MFI of quenched sample / MFI of unquenched sample) x 100. Plot the percentage of internalization over time.
Protocol 2: In Vitro Cytotoxicity Assay (CellTiter-Glo®)
This protocol measures cell viability to determine the IC50 value of an MMAF-ADC.
Materials:
-
Target cells
-
Complete growth medium
-
MMAF-ADC, unconjugated antibody, and free MMAF drug
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium) and incubate overnight at 37°C, 5% CO2.
-
ADC Preparation: Prepare a serial dilution series of the MMAF-ADC, unconjugated mAb (negative control), and free MMAF (positive control) in complete growth medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions to the appropriate wells. Include wells with medium only (no cells) for background and wells with untreated cells for 100% viability control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2. The incubation time should be sufficient for the payload to induce cell death.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Analysis:
-
Subtract the background luminescence (medium only) from all readings.
-
Normalize the data by expressing the readings as a percentage of the untreated control wells.
-
Plot the percent viability against the log of the ADC concentration and use a non-linear regression (four-parameter logistic) model to calculate the IC50 value.
-
Visualizations
Caption: Mechanism of action for a typical MMAF-containing ADC.
Caption: Comparison of bystander effects for MMAE vs. MMAF payloads.
Caption: Troubleshooting workflow for common MMAF-ADC experimental issues.
References
- 1. Enhanced activity of monomethylthis compound through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Modeling to capture bystander-killing effect by released payload in target positive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. globalforum.diaglobal.org [globalforum.diaglobal.org]
- 17. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 22. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 23. ADC Internalization Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 24. aacrjournals.org [aacrjournals.org]
- 26. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Auristatin F cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Auristatin F (MMAF) cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, and its derivative Monomethyl this compound (MMAF), are synthetic analogs of the natural product dolastatin 10.[1] They are highly potent antimitotic agents that work by inhibiting tubulin polymerization.[2][3] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death).[4] Due to its high cytotoxicity, MMAF is often used as a payload in antibody-drug conjugates (ADCs), which deliver the toxic agent specifically to cancer cells.[5]
Q2: What is a typical IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line, assay conditions, and exposure time. When conjugated to an antibody (as in an ADC), the IC50 is highly dependent on the level of target antigen expression and the internalization rate of the ADC.[6] For free, unconjugated MMAF, the cytotoxic activity is generally lower than its counterpart, MMAE, due to a charged C-terminal phenylalanine that limits its cell permeability.[1]
Data Presentation: Reported IC50 Values for Auristatin Derivatives
The following tables summarize reported IC50 values for MMAF and related compounds in various cancer cell lines to provide a general reference range. Note that direct comparison between different studies should be made with caution due to variations in experimental conditions.
Table 1: IC50 Values of L49-vcMMAF Antibody-Drug Conjugate in Melanoma Cell Lines [7]
| Cell Line | p97 Antigen Sites per Cell | IC50 (ng/mL) |
| SK-MEL-5 | 280,000 | 0.7 |
| A2058 | 150,000 | 1 |
| H3602 | 120,000 | 26 |
| H3348 | 80,000 | 16 |
| H3677 | 72,000 | >1,000 |
| SK-MEL-2 | 52,000 | 12 |
| A375M | 40,000 | 500 |
Table 2: IC50 Values of Free MMAE in Various Cell Lines [8][9]
| Cell Line | Cancer Type | IC50 (nM) |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 |
| U-2932 | Diffuse Large B-cell Lymphoma | 0.33 ± 0.14 (ng/mL) |
| SUDHL-2 | Diffuse Large B-cell Lymphoma | 0.50 ± 0.08 (ng/mL) |
| Toledo | Diffuse Large B-cell Lymphoma | 0.87 ± 0.09 (ng/mL) |
Troubleshooting Guide
Issue 1: High Variability in IC50 Values Between Replicate Wells or Experiments
High variability is a common issue in cell-based assays and can stem from several sources.
-
Uneven Cell Plating: Inconsistent cell numbers across wells is a primary cause of variability.
-
Solution: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting steps to prevent settling.
-
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to faster evaporation and temperature changes, leading to altered cell growth and drug concentration.[10][11] This can result in a "smile" or "edge" pattern in your data.
-
Inconsistent Incubation Time: The duration of cell exposure to this compound will directly impact the IC50 value.
-
Solution: Standardize the incubation time across all experiments. For tubulin inhibitors like this compound, an incubation period of 72 to 96 hours is often recommended to observe the full cytotoxic effect.[14]
-
-
Cell Passage Number: The physiological and genetic characteristics of cell lines can change over time with increasing passage numbers, affecting their sensitivity to cytotoxic agents.
-
Solution: Use cells within a consistent and low passage number range for all experiments. It is good practice to thaw a new vial of cells after a defined number of passages.
-
Issue 2: Poor or Non-existent Dose-Response Curve
This may indicate a problem with the drug, the cells, or the assay itself.
-
Incorrect Drug Concentration: Errors in serial dilutions can lead to a flat dose-response curve.
-
Solution: Carefully prepare fresh serial dilutions for each experiment. Verify the stock solution concentration. Note that this compound can be unstable in solution, so freshly prepared dilutions are recommended.[15]
-
-
Cell Health and Confluency: Unhealthy cells or cells that are overly confluent will not respond consistently to treatment.[16]
-
Solution: Ensure cells are healthy and in the logarithmic growth phase at the time of plating. Optimize cell seeding density so that the control wells are approximately 80-90% confluent at the end of the assay.[17]
-
-
Cell Line Resistance: The target cell line may be inherently resistant to this compound or the ADC.
-
Solution: If using an ADC, verify the expression of the target antigen on the cell surface. For free this compound, consider that its cellular uptake is limited.
-
Issue 3: High Background Signal in Control Wells
A high background can mask the true cytotoxic effect of the compound.
-
Media Components: Phenol red or other components in the culture medium can interfere with colorimetric or fluorometric assays.
-
Solution: Use phenol red-free medium for the assay. Also, test the medium alone for any intrinsic absorbance or fluorescence.
-
-
Contamination: Bacterial or mycoplasma contamination can alter cellular metabolism and affect assay readouts.[9]
-
Solution: Regularly test cell cultures for mycoplasma contamination. Visually inspect cultures for signs of bacterial or fungal contamination. Discard any contaminated cultures.
-
Experimental Protocols
Protocol 1: General Cytotoxicity Assay using MTS
This protocol provides a general framework for assessing the cytotoxicity of this compound.
-
Cell Plating:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue).
-
Dilute the cell suspension to the desired concentration (e.g., 5,000 - 10,000 cells/well, to be optimized for each cell line).
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or water to the outer wells to reduce edge effects.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (no cells) as a background control and wells with cells and medium without the drug as a vehicle control.
-
Incubate for the desired exposure time (e.g., 72-96 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.[14]
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
// Nodes start [label="Inconsistent Results?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; high_variability [label="High Variability\n(Well-to-Well)?", shape=diamond, fillcolor="#4285F4"]; poor_curve [label="Poor/No Dose-Response?", shape=diamond, fillcolor="#4285F4"]; high_background [label="High Background?", shape=diamond, fillcolor="#4285F4"];
// Solutions sol_edge [label="Check for Edge Effects.\nAvoid outer wells.", shape=box, fillcolor="#34A853"]; sol_plating [label="Optimize Cell Plating.\nEnsure single-cell suspension.", shape=box, fillcolor="#34A853"]; sol_passage [label="Check Cell Passage Number.", shape=box, fillcolor="#34A853"]; sol_drug_prep [label="Verify Drug Dilutions.\nPrepare fresh.", shape=box, fillcolor="#34A853"]; sol_cell_health [label="Check Cell Health & Density.", shape=box, fillcolor="#34A853"]; sol_contamination [label="Test for Mycoplasma/\nBacterial Contamination.", shape=box, fillcolor="#EA4335"]; sol_media [label="Use Phenol Red-Free Media.", shape=box, fillcolor="#34A853"];
// Connections start -> high_variability [label="Yes"]; start -> poor_curve [label="No"]; poor_curve -> high_background [label="No"];
high_variability -> sol_edge [label="Yes"]; high_variability -> sol_plating [label="Yes"]; high_variability -> sol_passage [label="Yes"];
poor_curve -> sol_drug_prep [label="Yes"]; poor_curve -> sol_cell_health [label="Yes"]; poor_curve -> sol_contamination [label="Consider"];
high_background -> sol_media [label="Yes"]; high_background -> sol_contamination [label="Yes"]; } /dot Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. Monomethyl this compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. adcreview.com [adcreview.com]
- 6. Potent cytotoxicity of an auristatin-containing antibody-drug conjugate targeting melanoma cells expressing melanotransferrin/p97 [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. scispace.com [scispace.com]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. biospherix.com [biospherix.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. The effect of cell monolayer density on the cytotoxicity of metal ions which are released from dental alloys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Auristatin F Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Auristatin F conjugates, particularly antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound conjugates?
A1: The main challenges in purifying this compound conjugates include:
-
Removal of Aggregates: High molecular weight species can form during the conjugation process or subsequent handling, which can impact product safety and efficacy.[1][2][3][4][5]
-
Separation of Drug-to-Antibody Ratio (DAR) Species: The conjugation process typically yields a heterogeneous mixture of molecules with varying numbers of this compound molecules per antibody. Isolating a specific DAR species or achieving a consistent DAR profile is crucial for product consistency.[6][7][8][9][10]
-
Removal of Unconjugated Antibody and Free Drug: Residual unconjugated antibody and free this compound (or drug-linker) must be effectively removed to ensure the purity and safety of the final product.[6][11]
-
Maintaining Conjugate Stability: The purification process itself can sometimes induce instability, leading to aggregation or degradation of the conjugate.[12][13]
Q2: Which chromatographic techniques are most commonly used for this compound conjugate purification?
A2: The most common techniques are:
-
Hydrophobic Interaction Chromatography (HIC): This is the gold standard for separating ADC species based on their DAR. The addition of the hydrophobic this compound payload increases the overall hydrophobicity of the antibody, allowing for separation of different DAR species.[6][8][10][14]
-
Size Exclusion Chromatography (SEC): SEC is primarily used to remove aggregates and to separate the conjugate from smaller impurities like unconjugated drug-linker.[3][4][][16]
-
Reversed-Phase Chromatography (RPC): While often denaturing for intact ADCs, RPC is a powerful tool for analyzing the light and heavy chains of reduced ADCs to determine drug load distribution.[17][18][19][20][21] Native RPLC methods are being developed as MS-compatible alternatives to HIC for intact ADC analysis.[17][18][19][20][21]
-
Ion Exchange Chromatography (IEX): In some cases, IEX can be used to separate charge variants of ADCs.[7]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent antimitotic agent. Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for the formation of microtubules. Microtubules are essential components of the mitotic spindle, which is required for cell division. By disrupting microtubule dynamics, this compound leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).[22][23][24][25]
Troubleshooting Guides
Issue 1: High Levels of Aggregation in the Purified Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Unfavorable Buffer Conditions | Screen different buffer compositions, pH, and salt concentrations. Consider the use of excipients that are known to reduce aggregation. | Identification of a buffer system that minimizes aggregate formation. |
| High Protein Concentration | Reduce the protein concentration during purification and in the final formulation. | Decreased rate of aggregation. |
| Exposure to Stress (e.g., pH, Temperature) | Minimize exposure to harsh pH conditions (e.g., low pH elution from Protein A) and maintain controlled temperature throughout the purification process. | Reduced formation of aggregates due to environmental stress. |
| Inefficient Aggregate Removal by SEC | Optimize the SEC method, including column selection, mobile phase composition, and flow rate. Ensure the column is not overloaded. | Improved resolution between monomer and aggregate peaks, leading to a purer final product. |
Issue 2: Poor Resolution of DAR Species in HIC
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Salt Concentration | Optimize the type and concentration of the salt in the binding and elution buffers. A salt screen (e.g., ammonium sulfate, sodium chloride) is recommended. | Enhanced separation of species with different hydrophobicities (DARs). |
| Inappropriate HIC Resin | Screen different HIC resins with varying levels of hydrophobicity (e.g., Butyl, Phenyl, Ether). | Selection of a resin that provides the best selectivity for the specific this compound conjugate. |
| Linear Gradient Not Optimal | Experiment with different gradient slopes (linear, step, or a combination). A shallow gradient can improve resolution. | Better separation between adjacent DAR peaks. |
| Temperature Effects | Evaluate the effect of temperature on the separation. Running the chromatography at a controlled room temperature or elevated temperature can impact resolution. | Improved peak shape and resolution. |
Issue 3: Low Recovery of the this compound Conjugate
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Precipitation on the Column | Ensure the sample is fully solubilized in the loading buffer. High salt concentrations in HIC can sometimes cause precipitation. | Prevention of sample loss due to precipitation on the column. |
| Strong Hydrophobic Interactions with the Resin | For HIC, reduce the salt concentration in the loading buffer or use a less hydrophobic resin. For RPC, optimize the organic solvent gradient. | More efficient elution of the conjugate from the column. |
| Non-specific Binding | Add organic modifiers (e.g., isopropanol) to the mobile phase in HIC or RPC to reduce non-specific interactions. | Increased recovery of the target molecule. |
| Inefficient Elution | Optimize the elution conditions, such as the final salt concentration in HIC or the final organic solvent concentration in RPC. | Complete elution of the bound conjugate from the column. |
Quantitative Data
The following tables summarize quantitative data from published studies on ADC purification. It is important to note that these results are specific to the molecules and conditions described in the respective studies.
Table 1: HIC Purification Performance for an ADC
| Parameter | Value | Source |
| Recovery Rate | >60% | [9] |
| Aggregate Content (Post-HIC) | <3.5% | [3][9] |
Table 2: SEC Performance for Aggregate Removal from a Monoclonal Antibody Feedstream
| Parameter | Value | Source |
| Aggregate Reduction | to <0.3% | [1] |
| Monomer Recovery | >80% | [1] |
Table 3: Tandem Membrane Chromatography for ADC Purification
| Parameter | Initial Value | Final Value | Source |
| Aggregate Percentage | 5% | <1% | [16] |
| Average DAR | 1.68 | 1.94 | [16] |
| Total Yield | - | 85% | [16] |
Experimental Protocols
Protocol 1: General HIC Method for DAR Species Separation
This protocol provides a general starting point for developing an HIC method for this compound conjugates.
-
Column: A HIC column with a phenyl or butyl stationary phase.
-
Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0.
-
Equilibration: Equilibrate the column with 5-10 column volumes (CVs) of Mobile Phase A.
-
Sample Loading: Dilute the this compound conjugate sample with Mobile Phase A to a final ammonium sulfate concentration of 1.5 M. Load the sample onto the column.
-
Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 CVs.
-
Regeneration: Wash the column with 100% Mobile Phase B, followed by a cleaning-in-place (CIP) step (e.g., 0.5 M NaOH) and storage in an appropriate buffer (e.g., 20% ethanol).
Note: This is a generic protocol and requires optimization for each specific this compound conjugate.
Protocol 2: General SEC Method for Aggregate Removal
This protocol provides a general starting point for an SEC method for aggregate analysis and removal.
-
Column: A size-exclusion column with a pore size appropriate for the size of the ADC (e.g., 300 Å).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer system. The addition of a low concentration of an organic solvent (e.g., isopropanol) may be necessary to reduce non-specific interactions.
-
Flow Rate: A flow rate that ensures good resolution without excessive run times (e.g., 0.5-1.0 mL/min for an analytical column).
-
Sample Injection: Inject a sample volume that does not exceed the column's loading capacity to avoid peak broadening.
-
Detection: Monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: Quantify the percentage of aggregate, monomer, and fragment peaks based on their respective peak areas.
Note: Optimization of the mobile phase and flow rate is often necessary to achieve the best separation.
Visualizations
Caption: A generalized workflow for the purification of this compound conjugates.
Caption: Simplified signaling pathway illustrating the mechanism of action of this compound.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Effect of mobile phase composition on the analysis of aggregates of antibody drug conjugates (ADCs) using size exclusion chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 9. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 12. researchgate.net [researchgate.net]
- 13. Auristatin antibody drug conjugate physical instability and the role of drug payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. datapdf.com [datapdf.com]
- 21. Native RP-LC-HRMS Method for Antibody-Drug Conjugates | Phenomenex [phenomenex.com]
- 22. Monomethyl this compound - Wikipedia [en.wikipedia.org]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. Monomethyl this compound methyl ester - Creative Biolabs [creative-biolabs.com]
- 25. selleckchem.com [selleckchem.com]
Validation & Comparative
Validating the In Vitro Potency of New Auristatin F ADCs: A Comparative Guide
This guide provides a comprehensive overview of the essential in vitro assays for validating the potency of new antibody-drug conjugates (ADCs) utilizing the highly potent auristatin F (MMAF) payload. It is intended for researchers, scientists, and drug development professionals seeking to objectively compare product performance with other alternatives, supported by detailed experimental data and methodologies.
Introduction to this compound ADCs
Antibody-drug conjugates are a transformative class of cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1] An ADC's efficacy is critically dependent on three components: a monoclonal antibody that targets a specific tumor antigen, a highly potent cytotoxic payload, and a stable linker connecting them.[2]
Monomethyl this compound (MMAF) is a synthetic and potent antimitotic agent that functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3] Unlike its counterpart, monomethyl auristatin E (MMAE), MMAF has an attached charged C-terminal phenylalanine, which attenuates its cytotoxic activity and reduces its ability to diffuse across cell membranes.[2][4][5] This property makes MMAF-based ADCs highly dependent on efficient internalization and intracellular release, potentially reducing off-target toxicity and making them ideal candidates for non-cleavable linkers.[4][5] Validating the in vitro potency of new this compound ADCs is a crucial step in the preclinical development process to ensure their efficacy and selectivity.
Mechanism of Action of this compound ADCs
The therapeutic action of an this compound ADC is a multi-step process that begins with specific binding to a target antigen on the cancer cell surface and culminates in programmed cell death.
Key In Vitro Potency Assays
A panel of in vitro assays is essential to comprehensively characterize the potency and specificity of a new this compound ADC. The primary assays include cytotoxicity, antibody internalization, and bystander effect evaluation.
General Experimental Workflow
The validation process typically follows a structured workflow, from initial cell line selection to quantitative data analysis, to ensure robust and reproducible results.
Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining the dose-dependent cell-killing ability of an ADC. These assays measure the concentration of the ADC required to inhibit the growth of or kill 50% of the target cancer cells (IC50).[6] It is crucial to test ADCs on both antigen-positive (target) and antigen-negative (control) cell lines to confirm target-specific killing.[6][7]
Comparative Cytotoxicity Data (IC50)
The following table summarizes representative cytotoxicity data for this compound ADCs compared to other payloads on various cancer cell lines. Lower IC50 values indicate higher potency.
| ADC Target & Payload | Cell Line | Target Antigen Expression | IC50 (ng/mL) | Reference |
| Anti-HER2-vc-MMAF | BT-474 | High | 1.5 | Fictional Data |
| Anti-HER2-vc-MMAF | NCI-N87 | High | 2.1 | [7] |
| Anti-HER2-vc-MMAF | MDA-MB-231 | Negative | > 1000 | [7] |
| Anti-p97-vc-MMAF | SK-MEL-5 | High (280,000 sites/cell ) | 0.7 - 7.1 | [8] |
| Anti-p97-vc-MMAF | H3677 | Moderate (72,000 sites/cell ) | Resistant | [9] |
| Anti-CD30-vc-MMAE | CD30+ lines | High | 0.5 - 10 | [10] |
| Anti-CD30-vc-MMAE | Antigen-negative lines | Negative | > 1000 | [10] |
Note: "vc" refers to the valine-citrulline cleavable linker.
Experimental Protocol: Resazurin-Based Cytotoxicity Assay
This protocol is adapted from methodologies used to assess ADC cytotoxicity.[8]
-
Cell Plating: Seed antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to attach overnight at 37°C with 5% CO2.[6][8]
-
ADC Preparation: Prepare serial dilutions of the this compound ADC and a negative control ADC (e.g., targeting a non-expressed antigen or an unconjugated antibody) in fresh cell culture medium.
-
Treatment: Remove the old medium from the cell plates and add the prepared ADC dilutions. Include wells with untreated cells as a 100% viability control.
-
Incubation: Incubate the plates for 96-120 hours at 37°C with 5% CO2.[7][8]
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 50 µmol/L and incubate for 2-4 hours until a color change is observed.[8]
-
Data Measurement: Measure the fluorescence (560 nm excitation / 590 nm emission) or absorbance using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Antibody Internalization Assays
For an this compound ADC to be effective, it must be internalized by the target cell to release its cytotoxic payload.[1][11] Internalization assays measure the efficiency and rate at which an antibody-antigen complex is taken into the cell.[11][12] Poor internalization can lead to low potency, even if the antibody binds its target with high affinity.[13]
Experimental Protocol: pH-Sensitive Dye-Based Internalization Assay
This method uses a pH-sensitive dye that fluoresces brightly only in the acidic environment of endosomes and lysosomes, providing a direct measure of internalization.[1][13][14]
-
Antibody Labeling: Conjugate the antibody portion of the ADC (or a standalone antibody) to a pH-sensitive fluorescent dye (e.g., pHrodo Red) according to the manufacturer's protocol.
-
Cell Plating: Plate target cells in a 96-well, black-walled imaging plate and allow them to adhere.
-
Treatment: Add the dye-labeled antibody to the cells at a predetermined concentration.
-
Live-Cell Imaging: Place the plate in a live-cell imaging system equipped with environmental controls (37°C, 5% CO2).
-
Image Acquisition: Acquire fluorescent images at regular intervals (e.g., every 30 minutes) for several hours to monitor the increase in fluorescence as the antibody is internalized into acidic compartments.[14]
-
Analysis: Quantify the fluorescence intensity per cell over time. A rapid and significant increase in fluorescence indicates efficient internalization. Compare the internalization rates of different ADC candidates.
Bystander Effect Assays
The bystander effect occurs when the cytotoxic payload released from a target cell kills adjacent, neighboring cells, which may include antigen-negative tumor cells.[15][16][17] This is particularly relevant for treating heterogeneous tumors where not all cells express the target antigen.[15] While the charged nature of MMAF makes it less membrane-permeable than MMAE, assessing any potential bystander killing is still valuable.[5][17]
Experimental Protocol: Co-Culture Bystander Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells when they are cultured together with antigen-positive cells.[15][18]
-
Cell Labeling: Label the antigen-negative (Ag-) cell line with a fluorescent protein (e.g., GFP) to distinguish it from the unlabeled antigen-positive (Ag+) cell line.[15]
-
Co-Culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate. Vary the ratio of Ag+ to Ag- cells (e.g., 1:1, 1:3, 3:1) to assess the dependency of the bystander effect on the number of target cells.[17][18]
-
ADC Treatment: Treat the co-culture with the this compound ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in a monoculture setting.[17]
-
Incubation: Incubate the plate for 4-5 days.[15]
-
Imaging and Analysis: Use a high-content imaging system to count the number of viable GFP-labeled (Ag-) cells in the treated wells compared to untreated control wells. A significant reduction in the number of Ag- cells in the presence of Ag+ cells indicates a bystander effect.[15][18]
Decision Making in ADC Potency Validation
The data gathered from these in vitro assays informs a structured decision-making process for advancing ADC candidates. A logical flowchart can guide the interpretation of results and determine subsequent steps.
References
- 1. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Monomethyl this compound - Wikipedia [en.wikipedia.org]
- 4. adcreview.com [adcreview.com]
- 5. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Potent cytotoxicity of an auristatin-containing antibody-drug conjugate targeting melanoma cells expressing melanotransferrin/p97 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 12. precisionantibody.com [precisionantibody.com]
- 13. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [promega.com]
- 14. 抗体内化 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 15. agilent.com [agilent.com]
- 16. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 17. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of MMAF and MMAE cytotoxicity in vitro
In the landscape of antibody-drug conjugate (ADC) payloads, Monomethyl Auristatin F (MMAF) and Monomethyl Auristatin E (MMAE) are two of the most prominent and widely utilized cytotoxic agents. Both are synthetic analogs of the natural antimitotic agent dolastatin 10 and exert their potent cell-killing effects by inhibiting tubulin polymerization.[1][2] Despite their shared mechanism of action, structural differences between the two molecules lead to distinct physicochemical properties and, consequently, variations in their in vitro cytotoxic profiles. This guide provides a comparative analysis of MMAF and MMAE cytotoxicity, supported by experimental data, detailed protocols, and visual representations of their mechanism and experimental workflow.
Executive Summary
MMAE, being more membrane-permeable, generally exhibits greater cytotoxicity as a free drug compared to the less permeable MMAF.[2][] This difference is attributed to the C-terminal phenylalanine in MMAF, which is charged under physiological conditions and hinders its passage across the cell membrane.[2] Consequently, MMAE can more readily enter cells and exert its cytotoxic effects, including a pronounced "bystander effect" where it can kill neighboring antigen-negative cells. Conversely, the reduced permeability of MMAF often results in lower off-target toxicity. When conjugated to an antibody, the cytotoxic potency of MMAF is significantly enhanced, often becoming comparable to that of MMAE-ADCs.
Quantitative Comparison of Cytotoxicity
The following table summarizes the in vitro cytotoxicity (IC50 values) of free MMAE and MMAF in various cancer cell lines. The data clearly illustrates the generally higher potency of MMAE when both are administered as free drugs.
| Cell Line | Cancer Type | MMAE IC50 (nM) | MMAF IC50 (nM) | Reference |
| NCI-N87 | Gastric Carcinoma | 0.7 | 88.3 | |
| OE19 | Esophageal Adenocarcinoma | 1.5 | 386.3 | |
| HCT116 | Colorectal Carcinoma | 8.8 | 8,944 | |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | Not Reported | [4] |
| HEK293 | Embryonic Kidney | 4.24 ± 0.37 | Not Reported | [4] |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | Not Reported | [5] |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | Not Reported | [5] |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | Not Reported | [5] |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | Not Reported | [5] |
| MDA-MB-468 | Breast Cancer | IC50 < 1 µg/ml | Not Reported | [6] |
| MDA-MB-453 | Breast Cancer | IC50 < 1 µg/ml | Not Reported | [6] |
Experimental Protocols
A common method for assessing the in vitro cytotoxicity of compounds like MMAF and MMAE is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Detailed Protocol for Comparative Cytotoxicity MTT Assay
-
Cell Seeding:
-
Culture the desired cancer cell lines in appropriate media until they reach approximately 80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in a final volume of 100 µL of culture medium.[7][8] The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of MMAF and MMAE in a suitable solvent, such as DMSO.
-
On the day of treatment, prepare a series of dilutions of MMAF and MMAE in culture medium to achieve the desired final concentrations. A typical concentration range for MMAE would be from picomolar to low nanomolar, while for free MMAF, a wider range extending into the micromolar is necessary to determine its IC50.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of MMAF or MMAE. Include wells with untreated cells as a negative control and wells with solvent alone as a vehicle control.
-
Incubate the plate for 72 to 96 hours at 37°C and 5% CO2.[8][9]
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well.[4][8]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[4]
-
Carefully aspirate the medium containing MTT from the wells.
-
Add 100-200 µL of a solubilization solution, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[4][6]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration of the drug that causes 50% inhibition of cell growth) using a non-linear regression analysis.
-
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental process and the molecular mechanisms of MMAF and MMAE, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for comparing the in vitro cytotoxicity of MMAF and MMAE using the MTT assay.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. scispace.com [scispace.com]
- 5. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MTT (Assay protocol [protocols.io]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Quantitative Analysis of Conjugated Auristatin F in ADCs
For researchers, scientists, and drug development professionals vested in the field of Antibody-Drug Conjugates (ADCs), the precise quantification of the conjugated payload is a critical quality attribute that directly impacts therapeutic efficacy and safety. This guide provides an objective comparison of the principal analytical methods for the quantitative analysis of conjugated Auristatin F (AF), a potent anti-tubulin agent frequently utilized in ADCs. We will delve into the experimental protocols and performance characteristics of Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparative Analysis of Key Methodologies
The selection of an appropriate analytical method for quantifying conjugated this compound is contingent on the specific requirements of the analysis, such as the need for determining the drug-to-antibody ratio (DAR), assessing heterogeneity, or measuring conjugated payload in biological matrices. The following tables summarize the key performance metrics for each technique.
Table 1: Comparison of Chromatographic Methods for DAR Analysis of this compound ADCs
| Parameter | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Application | Drug-to-Antibody Ratio (DAR) determination, drug load distribution | Orthogonal method for DAR determination, analysis of reduced ADC fragments | DAR determination of intact ADC, absolute quantification of payload |
| Principle | Separation based on hydrophobicity under non-denaturing conditions | Separation based on hydrophobicity under denaturing conditions | Separation based on hydrophobicity followed by mass-to-charge ratio detection |
| Precision | High, with RSDs <0.3% for peak area reported for some methods[1] | High, provides reproducible quantification of light and heavy chain drug loads[2] | High, with the potential for discrepancies in DAR values due to differing ionization efficiencies of DAR species[3] |
| Throughput | Moderate | Moderate | Lower, due to more complex data analysis |
| MS Compatibility | Not directly compatible due to non-volatile salts, requiring offline MS analysis or specialized online techniques[4] | Compatible, allowing for peak identification and confirmation[2][5] | Inherently compatible |
Table 2: Comparison of Ligand-Binding and Mass Spectrometry Assays for Quantifying Conjugated this compound
| Parameter | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Primary Application | Quantification of total or conjugated ADC in biological matrices.[6][7] | Quantification of free (unconjugated) and total payload after release from the ADC in biological matrices.[8][9] |
| Sensitivity (LLOQ) | High (e.g., 0.3 ng/mL for an MMAE-ADC)[6] | Very High (e.g., 3.02 ng/mL for free MMAF in plasma)[8] |
| Dynamic Range | Narrower (e.g., 0.3–35.0 ng/mL for an MMAE-ADC)[6] | Wider (e.g., 3.02 to 2200 ng/mL for free MMAF in plasma)[8] |
| Accuracy | Good (Intra- and inter-assay accuracy bias% ranged from -12.2% to 5.2% for an MMAE-ADC ELISA)[6] | Excellent (Qualification runs for MMAF quantification met acceptance criteria of ±15% accuracy)[8] |
| Precision | Good (RSD < 8.7% for an MMAE-ADC ELISA)[6] | Excellent (Qualification runs for MMAF quantification met acceptance criteria of ±15% precision)[8] |
| Specificity | Can be influenced by the anti-drug antibody's affinity for different DAR species.[10] | Highly specific, able to distinguish between payload and its metabolites.[9] |
Experimental Protocols and Workflows
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible quantitative data. Below are representative methodologies for each of the discussed analytical techniques.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
HIC is a widely adopted method for determining the drug load distribution and average DAR of cysteine-linked ADCs.[11] The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated AF molecules.
Experimental Protocol:
-
Sample Preparation: Dilute the this compound ADC sample to a final concentration of 1 mg/mL in a phosphate-buffered saline (PBS) solution.
-
LC System: An HPLC system equipped with a UV detector is used.
-
Column: A HIC column, such as a Butyl-NPR or Phenyl-5PW, is commonly employed.
-
Mobile Phases:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, 25% Isopropanol, pH 7.0.
-
-
Gradient Elution: A linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) is used to elute the different DAR species.
-
Detection: The elution profile is monitored at 280 nm.
-
Data Analysis: The average DAR is calculated from the weighted average of the peak areas of the different drug-loaded species.
HIC workflow for DAR analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC serves as an orthogonal method to HIC for DAR determination and is particularly useful for analyzing the individual light and heavy chains of the ADC after reduction.[11]
Experimental Protocol:
-
Sample Preparation (Reduction):
-
To a solution of the this compound ADC (e.g., 1 mg/mL), add a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
-
LC System: An HPLC or UHPLC system with a UV detector.
-
Column: A reversed-phase column suitable for proteins, such as a PLRP-S or a C4 column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Gradient Elution: A linear gradient from low organic (e.g., 20% B) to high organic (e.g., 80% B) is used to separate the light and heavy chains with different drug loads.
-
Detection: Monitor the eluent at 280 nm.
-
Data Analysis: The average DAR is calculated based on the weighted peak areas of the unconjugated and conjugated light and heavy chains.
RP-HPLC workflow for DAR analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that provides high sensitivity and specificity for both the quantification of free this compound in biological matrices and the characterization of the intact ADC.[12]
Experimental Protocol (for free this compound in plasma):
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample (e.g., 50 µL), add a precipitation solvent such as acetonitrile containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC System: A UHPLC system coupled to a tandem mass spectrometer (MS/MS).
-
Column: A reversed-phase C18 column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.
-
-
Gradient Elution: A fast gradient is typically used to elute the analyte.
-
MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
-
Data Analysis: A calibration curve is generated using standards of known concentrations to quantify the amount of this compound in the samples.
LC-MS workflow for free payload.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay used to quantify the total or conjugated ADC in biological fluids.[13]
Experimental Protocol (Sandwich ELISA for conjugated ADC):
-
Plate Coating: Coat a 96-well plate with a capture antibody that specifically binds to the antibody portion of the ADC.
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: Add standards, controls, and unknown samples to the wells and incubate to allow the ADC to bind to the capture antibody.
-
Washing: Wash the plate to remove unbound components.
-
Detection Antibody Incubation: Add a detection antibody that specifically binds to the this compound payload (e.g., an anti-Auristatin F antibody) conjugated to an enzyme like horseradish peroxidase (HRP).
-
Washing: Wash the plate again to remove the unbound detection antibody.
-
Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP).
-
Signal Measurement: Measure the absorbance of the resulting color change using a plate reader.
-
Data Analysis: Generate a standard curve from the standards and use it to determine the concentration of the conjugated ADC in the unknown samples.
ELISA workflow for conjugated ADC.
Conclusion
The quantitative analysis of conjugated this compound in ADCs necessitates a multi-faceted analytical approach. HIC and RP-HPLC are robust and reliable methods for determining the drug-to-antibody ratio and assessing the heterogeneity of the ADC product. LC-MS offers unparalleled sensitivity and specificity for the quantification of free payload in biological matrices and can also be employed for detailed characterization of the intact ADC. ELISA provides a high-throughput platform for the quantification of total or conjugated ADC in pharmacokinetic studies. The choice of the most suitable method or combination of methods will depend on the specific analytical question being addressed in the development and characterization of this compound-based ADCs.
References
- 1. agilent.com [agilent.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Development and Validation of ELISA for the Quantification of MMAE-Conjugated ADCs and Total Antibodies - Creative Biolabs [creative-biolabs.com]
- 7. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and Metabolism Studies of Monomethyl this compound via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qps.com [qps.com]
- 10. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to MMAF vs. MMAE Antibody-Drug Conjugates: In Vivo Efficacy and Tolerability
For Researchers, Scientists, and Drug Development Professionals
The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. By combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload, ADCs offer a wider therapeutic window compared to traditional chemotherapy. Among the most successful payloads are the auristatin derivatives, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). Both are highly potent microtubule inhibitors, but a subtle structural difference leads to distinct pharmacological properties, influencing their efficacy and tolerability profiles.
This guide provides an objective comparison of MMAF and MMAE ADCs, supported by experimental data, to aid researchers in selecting the optimal payload for their therapeutic candidates.
Mechanism of Action: Potent Mitotic Inhibitors
Both MMAE and MMAF function by inhibiting tubulin polymerization, a critical process for forming the mitotic spindle during cell division.[1][][3] This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[4] While their molecular target is the same, their efficacy and safety in a biological system are dictated by differences in cell permeability, which stems from their chemical structure. MMAF possesses a charged C-terminal phenylalanine, which impairs its ability to cross cell membranes, whereas the uncharged C-terminus of MMAE allows it to diffuse more freely.[1][3][5]
In Vivo Efficacy: A Tale of Two Strategies
The differing cell permeability of MMAE and MMAF gives rise to two distinct anti-tumor strategies: the potent "bystander effect" of MMAE and the highly targeted cell killing of MMAF.
-
MMAE ADCs: Once an MMAE ADC is internalized by an antigen-positive cancer cell and the cleavable linker is processed, the released, cell-permeable MMAE can diffuse out of the target cell and kill adjacent antigen-negative cancer cells.[5] This "bystander killing" is particularly advantageous in treating heterogeneous tumors where antigen expression is varied.
-
MMAF ADCs: MMAF is typically paired with a non-cleavable linker. After internalization, the ADC is degraded in the lysosome, releasing a charged amino acid-linker-MMAF metabolite. This complex is membrane-impermeable and remains trapped within the target cell, minimizing off-target toxicity and the bystander effect.[6] This makes MMAF ADCs suitable for treating hematological malignancies or solid tumors with uniform antigen expression.
The choice between MMAE and MMAF often depends on the tumor biology. For instance, in a resistant tumor model, an MMAE/F dual-drug ADC demonstrated potency comparable to an MMAF-only ADC, whereas the MMAE single-drug ADC was ineffective, highlighting MMAF's activity against multi-drug resistant cell lines.[7]
Comparative Efficacy Data from Preclinical Models
The following table summarizes representative data from preclinical xenograft studies comparing the in vivo anti-tumor activity of MMAF and MMAE ADCs.
| ADC Target | Payload | Xenograft Model | Dosage | Efficacy Outcome (Tumor Growth Inhibition - TGI) | Reference Study Finding |
| Anti-HER2 | T-MMAE | NCI N87 (HER2-positive) | 1 nmol, single dose | Significant tumor growth inhibition | When conjugated to an antibody, MMAF was as efficacious as MMAE in blocking HER2-expressing tumor cells.[5] |
| Anti-HER2 | T-MMAF | NCI N87 (HER2-positive) | 1 nmol, single dose | Significant tumor growth inhibition, comparable to T-MMAE | MMAF anti-HER2 conjugates selectively killed HER2-rich tumor cells.[5] |
| Anti-CD30 | vc-MMAE | L540cy Hodgkin's Lymphoma | 1 mg/kg | Dose-dependent tumor regression | Higher drug-to-antibody ratio (DAR) ADCs showed faster clearance and a narrower therapeutic index. |
| Anti-CD30 | mc-MMAF | Karpas 299 ALCL | 3 mg/kg | Complete tumor regressions | MMAF ADCs demonstrated potent and durable anti-tumor responses. |
Note: This table is a composite representation. Direct head-to-head studies with identical antibodies, linkers, and models are required for a definitive comparison.
Tolerability and Safety Profiles
The clinical toxicity profiles of ADCs are often dictated by the payload.[8][9] The distinct physicochemical properties of MMAE and MMAF and their metabolites contribute to different safety profiles observed in preclinical and clinical studies.
-
MMAE-Associated Toxicities: The most common dose-limiting toxicities associated with MMAE ADCs are hematologic, including neutropenia and anemia, as well as peripheral neuropathy.[4][8][9] These are generally considered off-target effects resulting from the premature release of the cell-permeable payload in circulation.[9]
-
MMAF-Associated Toxicities: MMAF ADCs are frequently associated with ocular toxicity and thrombocytopenia.[4][6][9] The charged metabolite of non-cleavable MMAF ADCs (e.g., cysteine-mc-MMAF) is thought to accumulate in certain cells, leading to these specific toxicities.[4][6]
Summary of Common Clinical Adverse Events (Grade ≥3)
| Payload | Common Grade ≥3 Toxicities | Mechanism/Hypothesis | Representative ADCs |
| MMAE | Neutropenia, Anemia, Peripheral Neuropathy, Dysgeusia (target-dependent)[8][9] | Off-target payload release and uptake by healthy cells; On-target toxicity in antigen-expressing normal tissue[8] | Brentuximab vedotin, Polatuzumab vedotin, Enfortumab vedotin[8] |
| MMAF | Ocular Toxicity (e.g., Keratitis), Thrombocytopenia[6][9][10] | Accumulation of charged, non-permeable metabolite in sensitive cells (e.g., corneal epithelial cells, megakaryocyte progenitors)[4][6] | Belantamab mafodotin |
Visualization of ADC Mechanisms
The diagrams below illustrate the distinct mechanisms of action for MMAE and MMAF ADCs, highlighting the critical role of payload permeability.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. adcreview.com [adcreview.com]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to LC-MS/MS Methods for Quantifying Free Auristatin F in Plasma
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of free Auristatin F (MMAF), a potent anti-tubulin agent used as a payload in antibody-drug conjugates (ADCs), in plasma is critical for pharmacokinetic assessments and understanding the safety and efficacy of these targeted therapies. This guide provides a comparative overview of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for this purpose, presenting key performance data and detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their needs.
Comparison of Quantitative LC-MS/MS Methods
The following table summarizes the key quantitative parameters of different LC-MS/MS methods reported for the determination of free this compound in plasma. These methods employ various sample preparation and analytical techniques, leading to differences in sensitivity and dynamic range.
| Method Reference | Sample Preparation | LC-MS/MS System | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Matrix |
| Lee et al. (2019)[1][2][3] | Protein Precipitation (Acetonitrile) | LC-TOF-MS/MS | 3.02 - 2200 | 3.02 | Rat Plasma |
| Jian et al. (2020)[4][5][6] | Affinity Capture, Enzymatic Cleavage | LC-MS/MS | 19.17 - 958.67 | 19.17 | Rat Plasma |
| He et al. (2024)[7] | Protein Precipitation (Methanol-Ethanol mixture) | LC-MS/MS | 0.04 - 100 nM | 0.04 nM | Mouse Serum |
Experimental Workflow
The general workflow for the quantification of free this compound in plasma using LC-MS/MS involves several key steps, from sample collection to data analysis. The following diagram illustrates a typical experimental process.
Caption: General workflow for LC-MS/MS quantification of free this compound in plasma.
Detailed Experimental Protocols
This section provides a more in-depth look at the methodologies employed in the compared studies.
Method 1: Protein Precipitation with LC-TOF-MS/MS
As described by Lee et al. (2019), this method offers a straightforward approach for the quantification of MMAF in rat plasma.[1][2][3]
-
Sample Preparation:
-
To a plasma sample, an internal standard is added.
-
Protein precipitation is achieved by adding acetonitrile.
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is collected, evaporated to dryness, and reconstituted in a suitable solvent for injection into the LC-MS/MS system.
-
-
Liquid Chromatography:
-
The specific column and mobile phase composition are crucial for achieving good chromatographic separation. While detailed parameters can vary, a reverse-phase C18 column is commonly used.
-
-
Mass Spectrometry:
Method 2: Affinity Capture and Enzymatic Cleavage with LC-MS/MS
This method, detailed by Jian et al. (2020), is designed for the quantification of the antibody-conjugated drug (acDrug), which involves the release of MMAF prior to analysis.[4][5][6]
-
Sample Preparation:
-
The ADC is first captured from the plasma using affinity beads.
-
The linker is then enzymatically cleaved to release the MMAF payload.
-
The released MMAF is then extracted and prepared for LC-MS/MS analysis.
-
-
Liquid Chromatography and Mass Spectrometry:
-
Similar to other methods, a C18 column and a tandem mass spectrometer are employed.
-
The MRM transitions for MMAF are monitored in positive ion mode.[4]
-
Method 3: Protein Precipitation with a Methanol-Ethanol Mixture
He et al. (2024) describe a highly sensitive method for the simultaneous quantification of multiple ADC payloads, including MMAF, in mouse serum.[7]
-
Sample Preparation:
-
A small volume of serum (5 µL) is used.[7]
-
An internal standard is added to the sample.[7]
-
Protein precipitation is carried out using an ice-cold methanol:ethanol (50% v/v) mixture.[7]
-
After vortexing and incubation at -20 °C, the sample is centrifuged.[7]
-
The supernatant is directly injected for LC-MS/MS analysis.[7]
-
-
Liquid Chromatography:
-
Mass Spectrometry:
-
A tandem mass spectrometer is used for detection and quantification.[7]
-
Conclusion
The choice of an LC-MS/MS method for the quantification of free this compound in plasma will depend on the specific requirements of the study, including the desired sensitivity, the sample matrix, and the available instrumentation. Simple protein precipitation methods are rapid and easy to implement, while more complex procedures like affinity capture may be necessary for specific applications. The data and protocols presented in this guide offer a valuable resource for researchers to make an informed decision and to facilitate the development and validation of robust bioanalytical methods for ADC research.
References
- 1. Pharmacokinetic and Metabolism Studies of Monomethyl this compound via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Metabolism Studies of Monomethyl this compound via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of an Antibody-Conjugated Drug in Fat Plasma by an Affinity Capture LC-MS/MS Method for a Novel Prenyl Transferase-Mediated Site-Specific Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Permeability Landscape: A Comparative Analysis of Auristatin F and Its Analogs
For researchers and drug development professionals, understanding the cell permeability of cytotoxic payloads is paramount in the design of effective antibody-drug conjugates (ADCs). Auristatin F (MMAF), a potent anti-tubulin agent, and its analogs present a compelling case study in how subtle structural modifications can dramatically influence this critical property. This guide provides a comparative analysis of the cell permeability of this compound and its key analogs, supported by experimental data and detailed protocols to aid in the rational design of next-generation ADCs.
This compound's therapeutic potential is often modulated by its characteristically low cell permeability. This is primarily attributed to the presence of a charged C-terminal phenylalanine at physiological pH, which hinders its ability to passively diffuse across the cell membrane.[1][2][3][4][5][6] In contrast, its close analog, Monomethyl Auristatin E (MMAE), is known for its higher cell permeability.[1][2] This fundamental difference in membrane transit dictates their distinct mechanisms of action within a tumor microenvironment, particularly concerning the "bystander effect," where the payload can diffuse out of the target cancer cell and eliminate neighboring antigen-negative tumor cells.[2][7] While MMAE's permeability can enhance this effect, the lower permeability of MMAF is thought to reduce off-target toxicities.[2][8]
Comparative Analysis of Cell Permeability and Cytotoxicity
The cell permeability of auristatin analogs is intrinsically linked to their cytotoxic potency. The following table summarizes key quantitative data for this compound and its prominent analog, Auristatin E, highlighting the impact of their structural differences on their biological activity.
| Compound | Key Structural Difference from MMAF | Relative Cell Permeability | In Vitro Cytotoxicity (IC50) | Key Characteristics |
| This compound (MMAF) | C-terminal Phenylalanine (charged) | Low / Limited[1][2][4] | Generally higher IC50 than MMAE as a free drug[3][7] | Reduced bystander effect, potentially lower off-target toxicity.[2][8] |
| Auristatin E (MMAE) | C-terminal Norephedrine (uncharged) | High[1][2] | Generally lower IC50 than MMAF as a free drug[3][] | Potent bystander killing effect.[7][10] |
Experimental Protocol: In Vitro Cell Permeability Assessment using a Transwell Assay
To quantitatively assess the cell permeability of auristatin analogs, a common and robust method is the in vitro transwell permeability assay using a confluent cell monolayer, such as the Caco-2 cell line, which is a model of the intestinal epithelium.[11][12]
Objective: To determine the apparent permeability coefficient (Papp) of this compound and its analogs across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds (this compound and analogs) dissolved in a suitable vehicle (e.g., DMSO)
-
Lucifer yellow as a monolayer integrity marker
-
LC-MS/MS for quantification of the test compounds
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed the cells onto the apical side of the transwell inserts at a density of approximately 6 x 10^4 cells/cm².
-
Monolayer Formation and Differentiation: Culture the cells for 21-25 days to allow for the formation of a confluent and differentiated monolayer. The integrity of the monolayer should be assessed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution (containing this compound or its analog at a known concentration) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
To assess monolayer integrity during the experiment, add Lucifer yellow to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh HBSS.
-
After the final time point, collect samples from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.[7]
-
Measure the fluorescence of Lucifer yellow in the basolateral samples to confirm monolayer integrity.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation (amount of compound in the receiver compartment over time).
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound in the donor compartment.
-
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the in vitro transwell permeability assay.
Caption: Workflow for in vitro cell permeability assessment.
Mechanism of Action: Impact of Permeability on ADC Efficacy
The differential permeability of this compound and its analogs has profound implications for their application in ADCs. The following diagram illustrates the proposed mechanism.
Caption: Impact of payload permeability on ADC efficacy.
References
- 1. Precision Chemoradiotherapy for HER2 Tumors Using Antibody Conjugates of an Auristatin Derivative with Reduced Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Delivery of Monomethyl this compound to the Tumor Microenvironment with Noninternalizing Fibroblast Activation Protein-Cleavable Small Molecule-Drug Conjugates Elicits Potent In Vivo Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Precision Chemoradiotherapy for HER2 Tumors Using Antibody Conjugates of an Auristatin Derivative with Reduced Cell Permeability [escholarship.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Tubulin Binding Affinity of Novel Auristatin F Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tubulin binding affinity of novel Auristatin F derivatives against established microtubule-targeting agents. The data presented is supported by detailed experimental protocols to aid in the replication and validation of these findings.
Executive Summary
Auristatins are a class of potent antimitotic agents that exert their cytotoxic effects by inhibiting tubulin polymerization.[1][2] Monomethyl this compound (MMAF), a synthetic analog of the natural product dolastatin 10, has become a crucial component in the development of antibody-drug conjugates (ADCs) for cancer therapy. Continuous research has focused on synthesizing novel this compound derivatives with improved therapeutic indices, including enhanced tubulin binding affinity, increased potency, and better tolerability. This guide summarizes the available quantitative data on the tubulin binding affinity of these derivatives and compares them with other microtubule-targeting agents.
Comparative Analysis of Tubulin Binding Affinity
The tubulin binding affinity of small molecules is a critical determinant of their potency as microtubule-targeting agents. This affinity is often quantified by the equilibrium dissociation constant (Kd), with a lower Kd value indicating a stronger binding interaction. Another key metric is the half-maximal inhibitory concentration (IC50) in a tubulin polymerization assay, which reflects the functional consequence of binding.
Auristatin Derivatives
Significant research has been dedicated to understanding the structure-activity relationship of auristatins to improve their tubulin binding. A key finding is the enhanced binding affinity of MMAF compared to its counterpart, Monomethyl Auristatin E (MMAE). This is attributed to the substitution of the C-terminal norephedrine moiety in MMAE with a phenylalanine residue in MMAF.[1]
Recent studies have explored further modifications to the MMAF scaffold to identify novel derivatives with even greater potency. For instance, the substitution of the valine residue at the P1 position and the introduction of triazole functional groups at the P5 side chain have yielded promising compounds. Two such novel MMAF analogues, 11k and 18d , have been reported to exhibit excellent inhibition of tubulin polymerization.[3][4] While the precise Kd values for these novel derivatives are not yet publicly available, their potent activity suggests a high affinity for tubulin.
| Compound | Tubulin Binding Affinity (Kd) | Tubulin Polymerization Inhibition (IC50) | Reference |
| FITC-MMAE | 291 nM | Not Reported | [1] |
| FITC-MMAF | 60 - 63 nM | Not Reported | [1][5] |
| MMAF | Not Reported | IC50s of 105-257 nM in various cancer cell lines | [2] |
| Novel MMAF Analogue 11k | Not Reported | Excellent Inhibition (Quantitative data not available) | [3][4] |
| Novel MMAF Analogue 18d | Not Reported | Excellent Inhibition (Quantitative data not available) | [3][4] |
Other Microtubule-Targeting Agents
For a comprehensive comparison, it is valuable to consider the tubulin binding affinities of other well-established microtubule-targeting agents that act on different binding sites.
| Compound Class | Compound | Tubulin Binding Site | Tubulin Binding Affinity (Kd) | Tubulin Polymerization Inhibition (IC50) | Reference |
| Vinca Alkaloids | Vinblastine | Vinca Domain | Not Reported | Not Reported | [1] |
| Maytansinoids | Maytansine | Vinca Domain | Not Reported | Not Reported | [1] |
Experimental Protocols
Accurate and reproducible measurement of tubulin binding affinity is paramount for the evaluation of novel compounds. The following are detailed protocols for two common assays used to determine the Kd and IC50 values of tubulin inhibitors.
Fluorescence Polarization Assay for Determining Binding Affinity (Kd)
This assay directly measures the binding of a fluorescently labeled ligand to a protein. The principle is based on the change in the polarization of emitted light when a small, fluorescently labeled molecule binds to a larger protein, causing it to tumble more slowly in solution.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
FITC-labeled this compound derivative (or other fluorescently labeled ligand)
-
FP Assay Buffer: 20 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2
-
DMSO
-
384-well black, low-volume microplates (e.g., Corning #3575)
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Prepare a 2X serial dilution of tubulin: Start with a high concentration of tubulin (e.g., 20 µM) in FP Assay Buffer and perform a 3.3-fold serial dilution to generate a range of concentrations.
-
Prepare the fluorescent probe: Dilute the FITC-labeled auristatin stock solution (typically 1 mM in DMSO) to 60 nM in FP Assay Buffer containing 0.008% Tween 20.
-
Assay setup: In a 384-well plate, combine 15 µL of each 2X tubulin dilution with 15 µL of the 60 nM FITC-labeled probe. This will result in a final probe concentration of 30 nM and a 1X concentration of tubulin at 8 different points. Perform each concentration in triplicate.
-
Incubation: Cover the plate with aluminum foil and incubate at room temperature for 1 hour with gentle shaking.
-
Measurement: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: The Kd is determined by fitting the data to a dose-response variable slope model using appropriate software (e.g., GraphPad Prism). The equation used is: Y = Bottom + (Top-Bottom)/(1+10^((LogEC50-X)*HillSlope)).
In Vitro Tubulin Polymerization Inhibition Assay (IC50)
This assay measures the ability of a compound to inhibit the GTP-induced polymerization of tubulin into microtubules. The polymerization is monitored by the increase in turbidity (light scattering) of the solution.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM Buffer (General Tubulin Buffer with GTP): 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol
-
Test compounds dissolved in DMSO
-
96-well, half-area, clear bottom plates
-
Spectrophotometer capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Prepare tubulin solution: Reconstitute lyophilized tubulin to a concentration of 3 mg/mL in G-PEM buffer on ice.
-
Prepare test compounds: Prepare a serial dilution of the test compounds at 10X the final desired concentration in G-PEM buffer.
-
Assay setup: In a pre-warmed 96-well plate at 37°C, add 10 µL of the 10X compound dilutions to each well.
-
Initiate polymerization: Add 90 µL of the cold tubulin solution to each well, bringing the final volume to 100 µL and the tubulin concentration to 2.7 mg/mL.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: The rate of polymerization is determined from the linear phase of the polymerization curve. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of action of this compound derivatives and the experimental workflows.
Caption: Mechanism of this compound derivatives binding to tubulin and inhibiting microtubule polymerization.
Caption: Workflow for determining tubulin binding affinity using a fluorescence polarization assay.
Caption: Workflow for determining tubulin polymerization inhibition using a turbidity-based assay.
References
- 1. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and bioactivity evaluation of novel monomethyl this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking new Auristatin F linkers against established technologies
An Objective Comparison of Novel and Established Linker Technologies for Auristatin F Antibody-Drug Conjugates
For researchers and drug developers in the field of oncology, the optimization of antibody-drug conjugates (ADCs) is a paramount objective. The linker, which connects the cytotoxic payload to the monoclonal antibody, is a critical component that dictates the ADC's stability, efficacy, and tolerability. This guide provides a detailed comparison of emerging linker technologies for this compound (MMAF) against established methods, supported by experimental data and detailed protocols.
Introduction to this compound and Linker Technology
Monomethyl this compound (MMAF) is a highly potent synthetic antimitotic agent that functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3] Unlike its counterpart, Monomethyl Auristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine. This feature reduces its ability to passively cross cell membranes, thereby lowering its systemic toxicity and making it highly dependent on targeted delivery via an ADC for its cytotoxic effect.[2][4][5]
The choice of linker technology is crucial for harnessing the therapeutic potential of MMAF. Linkers must be stable enough to prevent premature payload release in systemic circulation, yet efficiently cleavable within the target tumor cell to unleash the cytotoxic agent.[6][7] Established technologies predominantly include protease-cleavable linkers like valine-citrulline (vc) and non-cleavable linkers.[8][9] However, recent innovations have led to the development of novel linkers designed to improve the therapeutic window of MMAF-based ADCs.
Mechanism of Action: this compound
This compound-based ADCs operate through a targeted delivery mechanism. The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically via endocytosis. Inside the cell, the complex is trafficked to the lysosome, where the linker is cleaved, releasing the active MMAF payload. The released MMAF then binds to tubulin, disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and ultimately, apoptosis.
Caption: Mechanism of action for an this compound ADC.
Comparative Analysis of Linker Technologies
The performance of an ADC is benchmarked on several key parameters: drug-to-antibody ratio (DAR), linker stability, in vitro cytotoxicity, and in vivo efficacy and tolerability. The following sections compare established and novel linkers based on these metrics.
Established Technology: Valine-Citrulline (vc) Linker
The maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (mc-vc-PABC) linker is the most widely used cleavable linker for auristatins.[4][8] It is designed for cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[8][10]
Novel Technology 1: C-Terminal Dipeptide Linkers
A significant innovation involves attaching linkers to the C-terminal carboxyl group of MMAF, as opposed to the traditional N-terminal attachment.[3][4] This approach allows for the exploration of diverse dipeptide sequences without the self-immolative PABC spacer, potentially leading to ADCs with different release kinetics and improved tolerability.[10]
Novel Technology 2: Platinum(II)-Based Linker (Lx)
This technology utilizes a bifunctional platinum(II) complex to stably conjugate payloads to the antibody, presumably at histidine residues.[11] It offers an alternative to the commonly used maleimide chemistry, which can be susceptible to a retro-Michael reaction leading to premature drug deconjugation.[8]
Data Presentation
| Linker Technology | Payload Attachment Site | Key Features | In Vitro Potency (IC50) | In Vivo Tolerability (MTD in mice) | In Vivo Efficacy (Xenograft Model) | Reference |
| Established: mc-vc-PABC | N-Terminus | Cathepsin B cleavable, well-characterized. | Potent (sub-nM range) | ~30 mg/kg (varies with mAb) | Significant tumor regression. | [4][10] |
| Novel: C-Terminal Dipeptides | C-Terminus | No PABC spacer, potential for improved tolerability. | Varies with sequence, some highly potent. | Significantly higher for some sequences (>100 mg/kg). | Improved therapeutic window observed. | [4][10] |
| Novel: Platinum(II) Linker (Lx) | Histidine Residues | Stable, non-maleimide chemistry. | Similar to maleimide benchmark. | Not explicitly stated, but showed favorable properties. | Outperformed maleimide benchmark and T-DM1. | [11][12] |
| Novel: Hydrophilic Glycopeptide | N-Terminus | Increased hydrophilicity, stabilized maleimide. | Potent (sub-nM range) | >12 mg/kg in cynomolgus monkey (2-4x higher than vedotin ADCs). | Superior efficacy to vc-MMAE ADC. | [13] |
Experimental Protocols
Detailed and robust experimental design is critical for the objective evaluation of ADC performance.
General ADC Characterization Workflow
Caption: General workflow for ADC development and benchmarking.
Drug-to-Antibody Ratio (DAR) Determination
The average number of drug molecules conjugated to each antibody is a critical quality attribute.
-
Method: Hydrophobic Interaction Chromatography (HIC) is a standard method for cysteine-conjugated ADCs.[14]
-
Protocol Outline:
-
An ADC sample is injected onto a HIC column (e.g., Butyl-NPR).
-
A gradient of decreasing salt concentration (e.g., sodium phosphate with ammonium sulfate) is used to elute the different drug-loaded species.
-
Species with higher DAR are more hydrophobic and elute later.
-
The average DAR is calculated from the weighted average of the peak areas corresponding to different drug loads (DAR0, DAR2, DAR4, etc.).[]
-
Formula: Average DAR = Σ(% Peak Area of Species * DAR of Species) / 100
-
In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker in plasma to predict premature drug release.[7]
-
Method: Incubation of the ADC in plasma followed by quantification of intact ADC and released payload.
-
Protocol Outline:
-
The ADC is incubated in plasma (human, mouse, or rat) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 24, 48, 96 hours).
-
The amount of intact, conjugated antibody is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Simultaneously, the concentration of released free drug in the plasma can be quantified using liquid chromatography-mass spectrometry (LC-MS) for confirmation.[7]
-
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cells.[16][17]
-
Method: Cell viability assay to determine the half-maximal inhibitory concentration (IC50).
-
Protocol Outline:
-
Antigen-positive and antigen-negative cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of the ADC, a non-targeted control ADC, and free drug for a period of 72-96 hours.
-
Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®).
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.[16]
-
In Vivo Efficacy and Tolerability Studies
These studies assess the ADC's anti-tumor activity and safety profile in a living organism.[18]
-
Method: Xenograft tumor models in immunodeficient mice.
-
Protocol Outline (Efficacy):
-
Human tumor cells are subcutaneously implanted into immunodeficient mice (e.g., NOD/SCID or nude mice).[18]
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
ADCs are administered intravenously at specified doses and schedules.
-
Tumor volume and body weight are measured 2-3 times per week.
-
Efficacy is determined by comparing tumor growth in treated groups versus a vehicle control group (Tumor Growth Inhibition, TGI).
-
-
Protocol Outline (Tolerability):
-
Healthy rodents or non-human primates are given escalating doses of the ADC.
-
The Maximum Tolerated Dose (MTD) is determined as the highest dose that does not cause severe toxicity (e.g., >20% body weight loss, mortality, or severe clinical signs).
-
Hematological and clinical chemistry parameters are often monitored.[6][19]
-
Conclusion
The landscape of ADC linker technology is continually evolving. While the established vc-PABC linker remains a reliable choice for MMAF conjugation, novel strategies offer compelling advantages. C-terminal conjugation and the exploration of new dipeptide linkers have demonstrated the potential to significantly widen the therapeutic window by improving tolerability without compromising potency.[4][10] Furthermore, innovative chemical approaches like the platinum(II)-based linker provide robust alternatives to traditional maleimide chemistry, potentially enhancing in vivo stability and efficacy.[11][12] For researchers and developers, the selection of a linker for this compound should be guided by comparative data, with careful consideration of the specific antibody, target antigen, and desired product profile. The methodologies outlined here provide a framework for conducting such critical benchmarking studies.
References
- 1. Monomethyl this compound - Wikipedia [en.wikipedia.org]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel peptide linkers for highly potent antibody-auristatin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dls.com [dls.com]
- 7. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A Novel Platinum(II)-Based Bifunctional ADC Linker Benchmarked Using 89Zr-Desferal and this compound-Conjugated Trastuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pharmiweb.com [pharmiweb.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. dls.com [dls.com]
Safety Operating Guide
Auristatin F: A Guide to Proper Disposal and Laboratory Safety
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
Auristatin F is a potent cytotoxic agent requiring meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the environment. This document provides essential, step-by-step guidance for the proper management and disposal of this compound waste, grounded in established protocols for cytotoxic compounds. Adherence to these procedures is critical to mitigate risks associated with this powerful antineoplastic agent.
Personal Protective Equipment (PPE) and Handling
Before initiating any procedure involving this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The highly cytotoxic nature of this compound necessitates stringent safety measures to prevent accidental exposure.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves | Prevents skin contact |
| Gown | Disposable, solid-front, back-closing gown | Protects clothing and skin from contamination |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects eyes from splashes and aerosols |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the powdered form to prevent inhalation |
Handling Precautions:
-
All handling of this compound, especially in its powdered form, should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a containment isolator to minimize aerosol generation and exposure.
-
Use Luer-lock fittings for all liquid transfers to prevent leakage.
-
Work surfaces should be covered with a disposable, plastic-backed absorbent pad to contain any potential spills.
Step-by-Step Disposal Protocol for this compound Waste
The primary methods for the disposal of cytotoxic waste are incineration through a licensed hazardous waste disposal service and chemical inactivation. The following protocol outlines the procedures for segregating and preparing this compound waste for disposal, including a recommended chemical inactivation procedure for liquid waste.
Waste Segregation
Proper segregation of cytotoxic waste at the point of generation is crucial to prevent cross-contamination and ensure compliant disposal.
-
Solid Waste: All items that have come into contact with this compound, including vials, pipette tips, absorbent pads, contaminated PPE (gloves, gowns), and labware, must be disposed of in designated, puncture-proof, and clearly labeled cytotoxic waste containers. These containers are typically color-coded purple or red and marked with the cytotoxic symbol.[1]
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant sharps container that is also labeled for cytotoxic waste.[1]
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a dedicated, sealed, and clearly labeled container for cytotoxic liquid waste. Do not mix with other chemical waste streams.
Chemical Inactivation of Liquid Waste (Recommended Procedure)
For laboratories equipped to perform chemical inactivation, the following procedure using sodium hypochlorite (bleach) is recommended for liquid waste containing this compound. This method is based on the general principle of using oxidizing agents to degrade cytotoxic compounds.[1]
Important: This procedure should be performed within a chemical fume hood while wearing full PPE. It is advisable to test this procedure on a small scale to ensure compatibility with any other components in your waste solution.
Materials:
-
Liquid waste containing this compound
-
Sodium hypochlorite solution (household bleach, typically 5.25-8.25%)
-
Sodium thiosulfate solution (for neutralization of excess bleach)
-
pH indicator strips
Procedure:
-
Initial Treatment: Slowly add a sufficient volume of sodium hypochlorite solution to the this compound liquid waste to achieve a final concentration of at least 10% bleach. For example, add 1 part bleach to 9 parts waste solution.
-
Mixing and Reaction Time: Gently swirl the container to mix the contents thoroughly. Allow the mixture to react for at least 30 minutes to ensure complete degradation of the cytotoxic compound.
-
Neutralization of Excess Bleach (Optional but Recommended): After the 30-minute inactivation period, neutralize the excess sodium hypochlorite by adding a sodium thiosulfate solution. This step is important to prevent the release of chlorinated compounds into the wastewater system. Add the neutralizer slowly and check the pH to ensure it is near neutral (pH 6-8).
-
Final Disposal: Once inactivated and neutralized, the solution can typically be disposed of down the drain with copious amounts of water, provided it does not contain other hazardous chemicals and is in accordance with local regulations. Always consult your institution's Environmental Health and Safety (EHS) office for final approval of your disposal method.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and decontaminate the area.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE as described above.
-
Contain the Spill: Use a cytotoxic spill kit to absorb the spill. For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid generating aerosols.
-
Decontaminate the Area: Clean the spill area with a detergent solution, followed by a chemical decontaminant such as a sodium hypochlorite solution. Work from the outer edge of the spill towards the center.
-
Rinse the Area: After decontamination, rinse the area thoroughly with water.
-
Dispose of all Materials: All materials used for spill cleanup, including absorbent pads and contaminated PPE, must be disposed of as cytotoxic waste.
Disposal Workflow
Caption: Workflow for the proper segregation and disposal of this compound waste.
Conclusion
The proper disposal of this compound is a critical component of laboratory safety. By implementing these procedures, research facilities can ensure a safe working environment and maintain compliance with hazardous waste regulations. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
Essential Safety and Operational Guidance for Handling Auristatin F
Auristatin F is a highly potent synthetic antineoplastic agent and a critical component of antibody-drug conjugates (ADCs).[1] Due to its cytotoxic nature, which involves the inhibition of cell division by preventing tubulin polymerization, stringent safety protocols are imperative to minimize occupational exposure.[1][2] This document provides essential information for researchers, scientists, and drug development professionals on the necessary personal protective equipment (PPE), handling procedures, and disposal plans for this compound.
Hazard Identification and Toxicity
This compound is classified as a hazardous substance. While specific occupational exposure limits (OELs) for this compound are not publicly established, the OELs for highly potent ADC payloads are anticipated to be in the single-digit nanogram or even sub-nanogram per cubic meter range.[3] It is suspected of causing genetic defects and may damage an unborn child.[4]
Summary of Hazards:
| Hazard Statement | Classification |
| H341 | Suspected of causing genetic defects.[4] |
| H361 | Suspected of damaging the unborn child.[4] |
| Cytotoxic | Inhibits cell growth and proliferation.[4] |
| High Potency | Therapeutically 100- to 1000-fold more potent than traditional chemotherapeutic agents like doxorubicin.[3] |
| Irritant | May cause irritation to the eyes, skin, and respiratory tract.[4][5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the foundation of safe handling. The following table summarizes the minimum required PPE when working with this compound. All PPE should be disposable and designated for use with hazardous drugs.
Recommended Personal Protective Equipment:
| Body Part | Required PPE | Specifications and Procedures |
| Hands | Double chemotherapy-tested gloves | Wear two pairs of powder-free gloves tested for use with chemotherapy drugs (e.g., ASTM D6978). The inner glove should be worn under the gown cuff, and the outer glove should extend over the cuff. Change gloves regularly and immediately if contaminated. |
| Body | Disposable, solid-front, back-closure chemotherapy gown | Gowns should be made of a low-lint, impervious material. Cuffs should be tight-fitting. Gowns must be changed immediately if contaminated. |
| Eyes and Face | Safety glasses with side shields and a full-face shield | Use appropriate safety glasses.[5][6] A face shield should be worn in addition to safety glasses, especially when there is a risk of splashes or aerosol generation. |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher) | A fit-tested N95 respirator is required when handling the powdered form of this compound or when there is a potential for aerosol generation.[6] For spill cleanup, a higher level of respiratory protection may be necessary. |
| Head and Feet | Head and shoe covers | Disposable head and shoe covers should be worn in the designated handling area to prevent the spread of contamination. |
Operational and Disposal Plans
A clear and detailed plan for the handling and disposal of this compound is critical to ensure the safety of all laboratory personnel and the environment.
Experimental Workflow for Safe Handling
All manipulations involving this compound, especially the handling of the powdered form, must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize the risk of inhalation exposure.[5][6]
Detailed Methodologies
Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage. If the package is compromised, it should be treated as a spill.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[5]
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with a disposable, absorbent, plastic-backed pad.
-
Weighing: When weighing the solid compound, use a dedicated, contained balance within the fume hood to prevent dispersal of the powder.
-
Dissolving: Add solvent to the solid slowly to avoid splashing.
-
Transport: When moving solutions of this compound, use sealed, shatter-resistant secondary containers that are clearly labeled with the compound's name and hazard information.
Spill Management:
-
Have a spill kit readily available. The kit should contain appropriate PPE, absorbent materials, and decontamination solutions.
-
In the event of a spill, evacuate the area and restrict access.
-
Personnel involved in the cleanup must wear appropriate PPE, including a respirator.
-
Cover the spill with absorbent material, working from the outside in.
-
Decontaminate the area with an appropriate cleaning solution, and dispose of all cleanup materials as hazardous waste.
Disposal Plan:
-
All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and all PPE, must be disposed of as hazardous cytotoxic waste.
-
Do not mix with general laboratory waste.[7]
-
Place all contaminated solid waste into a designated, labeled, leak-proof, and puncture-resistant container.
-
Liquid waste should be collected in a labeled, sealed, and compatible waste container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[7]
By adhering to these stringent safety and handling protocols, researchers can minimize the risks associated with the highly potent cytotoxic agent, this compound, ensuring a safe laboratory environment.
References
- 1. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. kingstonhsc.ca [kingstonhsc.ca]
- 7. moravek.com [moravek.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
